ethane
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
ethane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C2H6/c4*1-2/h4*1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOXYQYMMWGNSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC.CC.CC.CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
ONE OF THE LEAST SOLUBLE OF THE GUMS, ABSORBS WATER TO FORM VISCOUS SOLUTIONS @ LOW CONCN | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 332 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
...IMPURITIES RANGE FROM 0.1-3.0% OF BARK & FOREIGN ORG MATTER. | |
| Details | Furia, T.E. (ed.). CRC Handbook of Food Additives. 2nd ed. Cleveland: The Chemical Rubber Co., 1972., p. 314 | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Finely ground white powder, COLORS RANGE FROM WHITE TO TAN, THE LIGHTEST BEING THE BEST GRADES, Color varies from white to dark brown or black | |
CAS No. |
39386-78-2, 9000-36-6 | |
| Record name | Tamarind seed gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Karaya gum | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tamarind seed gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Karaya gum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.570 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STERCULIA GUM | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1302 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Historical and Foundational Perspectives on Ethane Chemistry
Historical Trajectories of Ethane (B1197151) Discovery and Early Chemical Characterization
The initial encounters with this compound in the 19th century were marked by misidentification, a common theme in the early days of chemical science as researchers grappled with the elemental composition and structure of organic compounds.
This compound was first synthesized artificially in 1834 by the renowned English scientist Michael Faraday. newworldencyclopedia.orgextramarks.comamericanthis compound.com He produced the gas through the electrolysis of a potassium acetate (B1210297) solution. newworldencyclopedia.orgwikipedia.org However, Faraday mistook the hydrocarbon product for mthis compound (B114726) and did not conduct further investigations. newworldencyclopedia.orgamericanthis compound.comwikipedia.org
Between 1847 and 1849, German chemist Hermann Kolbe and English chemist Edward Frankland also produced this compound. newworldencyclopedia.orgwikipedia.org Their work, aimed at validating the radical theory of organic chemistry, involved the reduction of propionitrile (B127096) (ethyl cyanide) and ethyl iodide with potassium metal, as well as the electrolysis of aqueous acetates, a process now known as the Kolbe electrolysis. newworldencyclopedia.orgwikipedia.orgwikipedia.org The Kolbe reaction is a decarboxylative dimerization where the electrolysis of a carboxylate salt solution results in the formation of a new carbon-carbon bond. wikipedia.orgunacademy.com In the case of acetic acid or its salts, the acetate ion is oxidized at the anode to form a methyl radical and carbon dioxide; two of these methyl radicals then combine to form this compound. wikipedia.orgunacademy.combyjus.com
Like Faraday, Kolbe and Frankland initially misidentified their product, believing it to be the methyl radical (CH₃) rather than its dimer, this compound (C₂H₆). newworldencyclopedia.org This misconception was later corrected in 1864 by Carl Schorlemmer, who demonstrated that the product from all these various reactions was, in fact, this compound. newworldencyclopedia.orgwikipedia.org
The study of simple molecules like this compound was crucial in the development of structural theory. A significant puzzle in early organic chemistry was why only one form of a compound like bromothis compound (B45996) (C₂H₅Br) could be found, despite chemists drawing multiple possible structures on paper. libretexts.org All prepared samples showed identical physical properties, such as a boiling point of 38°C and a density of 1.460 g/mL, providing no evidence that C₂H₅Br was a mixture of different compounds. libretexts.org
The solution to this problem came from J. H. van 't Hoff's proposal that the four bonds of a carbon atom are directed towards the corners of a tetrahedron. libretexts.org Applying this tetrahedral geometry to the two-carbon structure of this compound and its derivatives revealed that there is only one possible arrangement of atoms. libretexts.org This concept explained the absence of structural isomers for this compound. youtube.com Structural isomers are molecules with the same chemical formula but different atomic connectivity, and for a hydrocarbon to exhibit structural isomerism, it typically requires at least three carbon atoms. youtube.com Because this compound has only two carbon atoms, no alternative arrangement is possible. youtube.com This understanding was a foundational step that hinted at the concept of free rotation around single sigma bonds, a key feature of this compound's dynamic structure. libretexts.org
Theoretical Frameworks of this compound Molecular Structure and Bonding
The simple structure of this compound has made it an ideal subject for the application and refinement of theories describing chemical bonding and molecular geometry.
Quantum Chemical Descriptions of Electronic Structure in this compound
Modern understanding of this compound's electronic structure is provided by quantum chemistry. Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) have been used to study the molecule's properties. nih.govnih.gov These calculations analyze the behavior of this compound's molecular orbitals—regions of electron density that span the molecule—as the carbon-carbon bond rotates. nih.govnih.gov
Studies have examined the energy changes in each occupied molecular orbital during rotation. nih.gov The analyses show that both sigma (σ) and pi (π) type molecular orbital energy contributions are responsible for stabilizing the staggered conformation over the eclipsed one. nih.govnih.gov The debate over the origin of the rotational barrier often centers on two main effects: steric repulsion, which is the repulsion between electron clouds in the eclipsed form, and hyperconjugation, an electronic effect that provides enhanced stabilization to the staggered conformation. nih.govunacademy.com Quantum chemical studies suggest that hyperconjugation, involving the interaction between filled bonding orbitals (σ) and empty antibonding orbitals (σ*), is a key factor in the preference for the staggered structure. wikipedia.orgunacademy.com
Hybridization Theory and Sigma Bonding in this compound (sp³ Hybridization)
A more simplified, yet powerful, model for describing the bonding in this compound is hybridization theory. In the this compound molecule, both carbon atoms are described as being sp³-hybridized. libretexts.orglumenlearning.comlibretexts.orgpcc.eu This means that one 2s orbital and three 2p orbitals on each carbon atom combine to form four equivalent sp³ hybrid orbitals, which are arranged in a tetrahedral geometry around each carbon nucleus. lumenlearning.combyjus.com
The carbon-carbon single bond is a sigma (σ) bond, formed by the direct, end-on-end overlap of one sp³ hybrid orbital from each carbon atom. libretexts.orglumenlearning.compressbooks.pub The remaining three sp³ hybrid orbitals on each carbon atom overlap with the 1s orbital of a hydrogen atom to form six carbon-hydrogen σ bonds. libretexts.orglumenlearning.combyjus.com This framework accounts for the tetrahedral geometry observed at each carbon center and the cylindrically symmetrical nature of the C-C and C-H sigma bonds. lumenlearning.compressbooks.pub
Table 1: Bond Parameters of this compound This table provides experimentally determined bond lengths and angles for the this compound molecule.
| Parameter | Value (Microwave Spectroscopy) | Value (Electron Diffraction) |
| C−C Bond Length (rC−C) | 1.528 (±0.003) Å | 1.524 (±0.003) Å |
| C−H Bond Length (rC−H) | 1.088 (±0.005) Å | 1.089 (±0.005) Å |
| CCH Bond Angle (∠CCH) | 111.6° (±0.5°) | 111.9° (±0.5°) |
| Data sourced from Wikipedia. wikipedia.org |
Conformational Analysis and Rotational Dynamics of this compound
Because sigma bonds are cylindrically symmetrical, rotation around the carbon-carbon single bond in this compound is possible. lumenlearning.comlibretexts.orgpressbooks.pub This rotation leads to different spatial arrangements of the hydrogen atoms on the two carbons, known as conformations or conformational isomers (conformers). pressbooks.publibretexts.orglibretexts.org
The two most significant conformations of this compound are the staggered and eclipsed forms. libretexts.orglumenlearning.com These are best visualized using a Newman projection, which sights directly down the C-C bond. pressbooks.publibretexts.org
Staggered Conformation: This is the lowest-energy and most stable conformation. libretexts.orglumenlearning.com In this arrangement, the C-H bonds on the front carbon are positioned at a 60° dihedral angle relative to the C-H bonds on the back carbon, maximizing the distance between them. libretexts.org
Eclipsed Conformation: This is the highest-energy and least stable conformation. libretexts.orglumenlearning.com Here, the C-H bonds on the front and back carbons are aligned with a 0° dihedral angle, bringing them as close as possible to each other. fiveable.me
The energy difference between the staggered and eclipsed conformations is known as the rotational barrier or torsional strain. libretexts.orgfiveable.memasterorganicchemistry.com For this compound, this barrier is approximately 12 kJ/mol (about 2.9-3.0 kcal/mol). libretexts.orglibretexts.orgfiveable.memasterorganicchemistry.com This energy barrier is not large enough to prevent rotation at normal temperatures; in fact, the interconversion between conformations occurs millions of times per second. libretexts.orglibretexts.org However, due to the energy difference, an this compound molecule is more likely to be found in the more stable staggered conformation at any given moment. libretexts.orglibretexts.org At room temperature, it is estimated that about 99% of this compound molecules are in a staggered conformation. libretexts.orgkhanacademy.org
Table 2: Conformational Energy Profile of this compound This table outlines the key energy states in the rotation around the C-C bond in this compound.
| Conformation | Dihedral Angle | Relative Potential Energy | Stability |
| Eclipsed | 0°, 120°, 240° | ~12 kJ/mol (Maximum) | Least Stable |
| Staggered | 60°, 180°, 300° | 0 kJ/mol (Minimum) | Most Stable |
| Data sourced from Chemistry LibreTexts, Fiveable, and Master Organic Chemistry. libretexts.orglibretexts.orgfiveable.memasterorganicchemistry.com |
Theoretical Investigations of Bond Energies and Dissociation Processes within this compound
The strength of the chemical bonds within the this compound molecule (C₂H₆) is a fundamental aspect of its chemical character, and theoretical investigations have been crucial in quantifying these energies. The primary bonds of interest are the carbon-carbon (C-C) single bond and the carbon-hydrogen (C-H) bonds. Theoretical studies, often complemented by experimental data, provide precise values for bond dissociation energy (BDE), which is the standard enthalpy change when a bond is cleaved through homolysis. wikipedia.org
For this compound, the dissociation of a C-H bond results in an ethyl radical and a hydrogen atom, while the cleavage of the C-C bond yields two methyl radicals. acs.org
C-H Bond Dissociation Energy: Theoretical calculations and experimental measurements converge on the C-H bond dissociation energy in this compound. Active Thermochemical Tables (ATcT), which provide a highly accurate and internally consistent set of thermochemical values, report the BDE for the C-H bond at 298.15 K to be 421.77 ± 0.26 kJ/mol. acs.org At absolute zero (0 K), this value is 415.25 kJ/mol. acs.org Other reported values from experimental techniques and calculations are in close agreement, such as 101.1 ± 0.4 kcal/mol (approximately 423.0 kJ/mol), highlighting the robustness of this value. wikipedia.orgacs.org
C-C Bond Dissociation Energy: The C-C bond is central to this compound's structure. The ATcT value for the C-C bond dissociation enthalpy at 298.15 K is 376.66 ± 0.30 kJ/mol. acs.org This value is derived from a comprehensive thermochemical network, incorporating data from various experimental and theoretical sources. acs.org Theoretical studies using methods like CASPT2 and NEVPT2 have also been employed to study this compound dissociation, with results showing good agreement with established data. researchgate.net These theoretical models are essential for understanding the kinetics of this compound pyrolysis and combustion, as the C-C bond fission is a key initiation step. osti.gov
Theoretical investigations extend beyond simple homolysis to explore the entire potential energy surface of dissociation processes. These studies are critical for interpreting experimental results from techniques like VUV photochemistry, where multiple fragmentation pathways can occur simultaneously following electronic excitation. nih.govresearchgate.net
Bond Dissociation Energies (BDE) in this compound
| Bond | Process | BDE at 298.15 K (kJ/mol) | BDE at 0 K (D₀) (kJ/mol) | Source |
|---|---|---|---|---|
| C-H | CH₃CH₂−H → CH₃CH₂• + H• | 421.77 ± 0.26 | 415.25 | acs.org |
| C-C | CH₃−CH₃ → CH₃• + CH₃• | 376.66 ± 0.30 | 368.51 | acs.org |
Advanced Spectroscopic Modalities for this compound Analysis
Vibrational Spectroscopy Applications: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for investigating the molecular structure and dynamics of this compound. Because the this compound molecule has a center of symmetry (D₃d point group), the rule of mutual exclusion applies: vibrational modes that are active in the Raman spectrum are forbidden in the IR spectrum, and vice versa. cdnsciencepub.com This complementarity makes the combined use of both techniques essential for a complete vibrational analysis.
The vibrational spectra of this compound have been extensively studied in gaseous, liquid, and solid phases. aip.orgresearchgate.net In the gas phase, high-resolution studies allow for the analysis of rotational-vibrational structures, which confirms the D₃d point group of the molecule. cdnsciencepub.comcdnsciencepub.com The fundamental vibrational modes are categorized based on their symmetry properties.
This compound possesses 18 normal modes of vibration. These are typically assigned using a combination of experimental spectra and theoretical calculations. scm.comacs.org The modes include C-H stretches, C-H deformations (bending), C-C stretch, and the unique low-frequency torsional mode, which corresponds to the twisting of one methyl group relative to the other. researchgate.net
The study of this compound under high pressure using vibrational spectroscopy reveals significant changes in its properties. As pressure increases up to 150 GPa, shifts in the vibrational frequencies are observed. nih.govaip.org A comprehensive study combining Raman spectroscopy and infrared absorption with ab initio calculations identified the vibrational modes and their evolution under pressure. nih.gov Notably, an unusual phenomenon known as anticrossing occurs at approximately 40 GPa between a rocking mode and a stretching mode, which is thought to be caused by intermolecular interactions mediated by hydrogen bonding. nih.gov Such pressure-induced phenomena are critical for understanding the behavior of hydrocarbons under extreme conditions, such as those found in planetary interiors. nih.govaip.org
Fundamental Vibrational Modes of this compound (C₂H₆)
| Mode | Symmetry | Activity | Approximate Frequency (cm⁻¹) | Description |
|---|---|---|---|---|
| ν₁ | A₁g | Raman | 2954 | Symmetric C-H Stretch |
| ν₂ | A₁g | Raman | 1388 | Symmetric C-H Bend |
| ν₃ | A₁g | Raman | 995 | C-C Stretch |
| ν₄ | A₁u | Inactive | 290 | Torsion |
| ν₅ | A₂u | Infrared | 2985 | Antisymmetric C-H Stretch |
| ν₆ | A₂u | Infrared | 1379 | Antisymmetric C-H Bend |
| ν₇ | Eᵤ | Infrared | 2996 | Degenerate C-H Stretch |
| ν₈ | Eᵤ | Infrared | 1468 | Degenerate C-H Bend |
| ν₉ | Eᵤ | Infrared | 822 | CH₃ Rock |
| ν₁₀ | E₉ | Raman | 2969 | Degenerate C-H Stretch |
| ν₁₁ | E₉ | Raman | 1469 | Degenerate C-H Bend |
| ν₁₂ | E₉ | Raman | 1190 | CH₃ Rock |
Rotational Spectroscopy and Molecular Geometry Elucidation
Rotational spectroscopy, particularly microwave spectroscopy, provides highly precise data on the moments of inertia of a molecule. From this data, the molecular geometry—bond lengths and bond angles—can be determined with exceptional accuracy. For this compound, these measurements have been crucial in establishing its three-dimensional structure.
Studies using microwave spectroscopy and electron diffraction have yielded precise bond parameters. wikipedia.org The analysis of the rotational spectra confirms the staggered conformation as the ground state structure.
Molecular Geometry of this compound from Spectroscopic Data
| Parameter | Value (Microwave Spectroscopy) | Value (Electron Diffraction) |
|---|---|---|
| C−C Bond Length (rC−C) | 1.528 (±0.003) Å | 1.524 (±0.003) Å |
| C−H Bond Length (rC−H) | 1.088 (±0.005) Å | 1.089 (±0.005) Å |
| CCH Bond Angle (∠CCH) | 111.6 (±0.5)° | 111.9 (±0.5)° |
Data sourced from reference wikipedia.org. Uncertainties are given in parentheses.
Cavity-Enhanced Absorption Spectroscopy Techniques (e.g., CRDS, OA-ICOS) for Trace this compound Detection
The quantitative measurement of trace levels of this compound is vital in fields like environmental science and biomedical diagnostics. coppjournal.org Cavity-Enhanced Absorption Spectroscopy (CEAS) techniques have emerged as the gold standard for such applications due to their extraordinary sensitivity and selectivity. pepolska.pl Two prominent CEAS methods are Cavity Ring-Down Spectroscopy (CRDS) and Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS). li-ca.com
Cavity Ring-Down Spectroscopy (CRDS): CRDS is an absorption technique that achieves high sensitivity by measuring the decay rate of light trapped within a high-finesse optical cavity. wikipedia.orgmdpi.com A laser pulse is injected into the cavity, which consists of two highly reflective mirrors (R > 99.9%). wikipedia.org The light bounces back and forth, and its intensity decays exponentially over time due to absorption by the sample gas and mirror losses. process-insights.com By measuring the "ring-down time"—the time it takes for the light intensity to decay to 1/e of its initial value—with and without an absorbing gas, the concentration of the species can be determined with high precision. wikipedia.org CRDS setups have demonstrated detection limits for this compound at the parts-per-trillion (ppt) level. For instance, a CRDS system operating in the mid-infrared (3.37 μm) achieved a detection limit of approximately 300 ppt (B1677978). coppjournal.org
Off-Axis Integrated Cavity Output Spectroscopy (OA-ICOS): OA-ICOS is a variant of CEAS that offers robust performance and is less sensitive to optical alignment than traditional CRDS. li-ca.comabb.com In OA-ICOS, the laser beam is introduced into the optical cavity at a slight angle, creating a dense pattern of reflections that fills the cavity volume. researchgate.net This off-axis alignment suppresses the formation of sharp cavity modes, allowing for the use of a broader range of laser sources and simplifying the setup. li-ca.com OA-ICOS directly measures the integrated absorption across a spectral line rather than a decay time. li-ca.com This approach provides high sensitivity, a wide dynamic range, and is well-suited for real-time measurements of trace this compound in complex mixtures, such as breath analysis. li-ca.comoptica.org
Both CRDS and OA-ICOS have been successfully deployed for this compound detection, offering the parts-per-billion (ppb) to ppt sensitivity required for demanding applications. coppjournal.orgoptica.orgpicarro.com
Translational Spectroscopy and Ultraviolet (VUV) Photochemistry of this compound
Translational spectroscopy is an experimental technique used to study the dynamics of photodissociation events by measuring the kinetic energy and angular distribution of the resulting photofragments. When applied to the vacuum ultraviolet (VUV) photochemistry of this compound, it provides deep insights into the primary fragmentation pathways.
The absorption of VUV light (e.g., in the 112–126 nm range) by this compound excites the molecule to a high-energy electronic state. nih.govrsc.org This excited state is unstable and rapidly undergoes unimolecular decay. rsc.org Translational spectroscopy studies have identified at least five primary photofragmentation pathways, yielding products such as methyl radicals (CH₃), methylene (B1212753) radicals (CH₂), and hydrogen atoms (H). nih.govrsc.org
Key dissociation channels identified include:
C₂H₆ + hν → 2 CH₃
C₂H₆ + hν → C₂H₅ + H
C₂H₆ + hν → C₂H₄ + H₂
C₂H₆ + hν → C₂H₄ + 2H
C₂H₆ + hν → CH₄ + CH₂
By analyzing the translational energy release for each fragment, researchers can deduce the mechanisms of dissociation. nih.gov For this compound, these studies show that after initial electronic excitation, the molecule undergoes rapid non-adiabatic coupling to the ground state potential energy surface before dissociating. researchgate.netrsc.org These findings are crucial for refining photochemical models of planetary atmospheres, particularly those of the gas giants like Jupiter, where the VUV photolysis of this compound is a major chemical process. nih.govrsc.orgrsc.org
Ethane Origin, Production, and Resource Management
Industrial-Scale Ethane (B1197151) Recovery and Purification Processes
Industrial production of this compound primarily involves its separation from natural gas streams and as a byproduct of petroleum refining. wikipedia.org
Cryogenic Distillation for this compound Isolation from Natural Gas Streams
The primary method for isolating this compound on an industrial scale from natural gas is cryogenic distillation. wikipedia.orgomicsonline.org Natural gas is a mixture of various hydrocarbons, predominantly mthis compound (B114726), but also containing this compound and heavier components, collectively known as natural gas liquids (NGLs). eia.govmarcelluscoalition.org Prior to the 1960s, this compound was often not separated from mthis compound and was simply burned as fuel. wikipedia.org However, its value as a petrochemical feedstock has led to widespread recovery efforts in developed gas fields. wikipedia.org
The cryogenic distillation process cools the natural gas stream to extremely low temperatures, typically below -100°C (-148°F). omicsonline.org At these temperatures, the hydrocarbons condense and separate based on their distinct boiling points. omicsonline.orgauduboncompanies.com this compound, having a slightly higher boiling point than mthis compound, can be effectively isolated using this technique. omicsonline.org Cryogenic separation is considered one of the most efficient methods for NGL extraction, with this compound recovery rates often reaching 90-95%, and in some advanced processes, exceeding 98% or even 99%. auduboncompanies.comlummustechnology.comgoogle.com
The recovery of this compound from natural gas is often dictated by market conditions. When this compound prices are high relative to natural gas prices, processing plants are incentivized to recover more this compound. Conversely, when prices are closer, more this compound may be left in the natural gas stream and sold for its heating value, a practice known as this compound rejection. eia.goveia.govprogasllc.com
Biogenic and Environmental Sources of this compound
Beyond industrial production, this compound can also be generated through natural biological and environmental processes. pcc.eu
This compound Formation through Biomass Pyrolysis and Marine Biology
This compound can be formed through the pyrolysis of biomass. pcc.eu Pyrolysis is the thermal decomposition of organic material in the absence of oxygen. High-temperature pyrolysis of biomass can produce low molecular weight gases, including this compound. diva-portal.orgbiofueljournal.com
In marine environments, the deep ocean and its sediments are a continuous source of short-chain alkanes, including this compound. nih.govnih.gov While traditionally hydrocarbons larger than mthis compound were thought to originate solely from the thermal degradation of fossil organic material, research suggests microbial production of this compound and propane (B168953) can occur in situ in deep marine sediments. uri.edu This biological formation in the deep marine subsurface is likely mediated by microbial activity, potentially involving the reduction of acetate (B1210297) to this compound. uri.edu Studies on marine microbes have characterized enzymes involved in this compound degradation, highlighting the role of microorganisms in the marine this compound cycle. sciencedaily.com
Biogas Generation in Anaerobic Environments
Biogas, produced through the anaerobic digestion of organic matter in oxygen-free environments, is primarily composed of mthis compound and carbon dioxide. pcc.eufluencecorp.comgaporganics.comiea.orgacornbioenergy.com While mthis compound is the major constituent, biogas can contain small quantities of other hydrocarbons, including this compound. nih.gov Anaerobic digestion involves the breakdown of organic materials by microorganisms in sealed digesters. fluencecorp.comgaporganics.comacornbioenergy.com This process is utilized for waste management and the production of renewable energy. fluencecorp.comgaporganics.comacornbioenergy.com Research has shown that mixed microbial cultures isolated from sources like cow dung can produce biogas containing small amounts of this compound during the anaerobic digestion of organic substrates. nih.gov
Geological Occurrence and Distribution of this compound in Shale Gas Reserves
This compound is a naturally occurring hydrocarbon found underground in rock formations, including shale and coal beds. marcelluscoalition.org It is a component of natural gas, which is trapped in the pores of shale deposits. marcelluscoalition.orgbgs.ac.uk Shale gas is a form of unconventional hydrocarbon where the shale rock acts as the source, reservoir, and cap rock. bgs.ac.uk
The presence and concentration of this compound in shale gas reserves are influenced by the thermal maturity of the organic matter within the shale. marcelluscoalition.org Thermogenic gas, produced from the thermal degradation of organic matter over geological timescales at significant depths, typically contains this compound and heavier hydrocarbons, making it "wetter" compared to biogenic gas, which is almost exclusively mthis compound. chemistry-matters.comscsengineers.comduke.edu
Shale gas reserves are distributed globally, with significant resources identified in various basins. China, for instance, is reported to have substantial shale gas reserves, largely concentrated in basins such as Sichuan, Tarim, and Yangtze. digitalrefining.com The Sichuan basin holds a significant portion of China's recoverable shale gas resources. digitalrefining.com In the United States, major shale plays like the Permian Basin and the Appalachian Basin (including the Marcellus and Utica formations) are significant sources of this compound recovered from natural gas processing. eia.govmarcelluscoalition.org The thermal maturity of the shale dictates whether the natural gas produced is "wet" (containing NGLs like this compound) or "dry" (predominantly mthis compound). marcelluscoalition.orgtechnipfmc.com Regions with higher thermal maturity are more likely to contain wet gas with higher this compound content. marcelluscoalition.orgcopernicus.org
This compound's presence in geological formations, particularly its ratio to mthis compound, can serve as a geochemical tracer to distinguish between thermogenic and biogenic gas sources. chemistry-matters.comccacoalition.org Thermogenic gases generally have lower mthis compound to this compound ratios compared to biogenic gases. chemistry-matters.com
Data on U.S. This compound production highlights the significance of shale gas regions. In 2024, the Permian Basin (Texas Inland and New Mexico refining districts) accounted for a substantial majority of U.S. This compound production. eia.gov
Here is a summary of U.S. This compound Production in 2024 by Key Region:
| Region | Average Production (million barrels per day) | Percentage of U.S. Total |
| Permian Basin (Texas Inland & New Mexico) | 1.8 | 63% |
| Appalachian Basin (Pennsylvania & West Virginia) | 0.327 | 12% |
| Total U.S. Production | 2.8 | 100% |
Data based on U.S. Energy Information Administration (EIA) data for 2024. eia.gov
This compound is extracted from the earth in gaseous form and typically transported and stored in liquid form after processing and separation from the natural gas stream. marcelluscoalition.org
Ethane Reaction Mechanisms and Advanced Chemical Transformations
C-H Bond Activation Mechanisms in Ethane (B1197151) Functionalization
The functionalization of this compound hinges on the activation of its strong carbon-hydrogen (C-H) bonds. This process can be initiated through several distinct chemical pathways, each with its own mechanism and requirements.
The initial step in many chemical reactions involving this compound is the breaking, or cleavage, of a covalent bond. For the C-H bond, this can occur in two primary ways:
Homolytic Cleavage: In homolytic cleavage, the covalent bond breaks symmetrically, with each atom retaining one of the two shared electrons. unacademy.com This process, often initiated by high temperatures or ultraviolet (UV) light, results in the formation of two highly reactive species with unpaired electrons, known as free radicals. unacademy.comchemistrysteps.com In the case of this compound, homolytic fission of a C-H bond produces an ethyl radical (•CH₂CH₃) and a hydrogen radical (H•). This pathway is characteristic of radical reactions. chemistrysteps.comembibe.com The energy required for this process is known as the bond dissociation energy. chemistrysteps.com
Heterolytic Cleavage: In heterolytic cleavage, the bond breaks asymmetrically, where one of the atoms retains both electrons from the original bond. unacademy.com This results in the formation of ions: a cation (positively charged) and an anion (negatively charged). unacademy.combrainly.com When a C-H bond in this compound undergoes heterolytic cleavage, it can theoretically form either an ethyl cation (CH₃CH₂⁺) and a hydride ion (H⁻), or an ethyl anion (CH₃CH₂⁻) and a proton (H⁺). This type of cleavage is typical in ionic reactions, where the direction of electron movement is often toward the more electronegative atom. chemistrysteps.comyoutube.com
The chlorination of this compound in the presence of UV light is a classic example of a free-radical substitution reaction that proceeds via a chain mechanism. savemyexams.compearson.com This mechanism is composed of three distinct stages: initiation, propagation, and termination. libretexts.orgsavemyexams.com
Initiation: The reaction is started when UV light provides the necessary energy to break the Cl-Cl bond in a chlorine molecule via homolytic fission, generating two highly reactive chlorine radicals (Cl•). savemyexams.comsavemyexams.com
Cl₂ + UV light → 2Cl•
Propagation: This stage consists of a cycle of reactions where radicals are consumed and regenerated, allowing the chain reaction to continue. savemyexams.comlibretexts.org
A chlorine radical attacks an this compound molecule, abstracting a hydrogen atom to form hydrogen chloride (HCl) and an ethyl radical (•CH₂CH₃). savemyexams.com
CH₃CH₃ + Cl• → •CH₂CH₃ + HCl
The newly formed ethyl radical then attacks another chlorine molecule to produce the desired product, chlorothis compound (B1197429) (CH₃CH₂Cl), and regenerates a chlorine radical, which can continue the cycle. savemyexams.comyoutube.com
•CH₂CH₃ + Cl₂ → CH₃CH₂Cl + Cl•
Termination: The chain reaction concludes when two free radicals combine to form a stable, unreactive molecule, thus removing radicals from the system. savemyexams.compearson.com Several termination steps are possible, leading to the formation of product, reactant, or side products like butane. savemyexams.comyoutube.com
Cl• + Cl• → Cl₂
•CH₂CH₃ + Cl• → CH₃CH₂Cl
•CH₂CH₃ + •CH₂CH₃ → CH₃CH₂CH₂CH₃
Catalysts are often employed to facilitate C-H activation under milder conditions and to control which C-H bond in a molecule reacts, a concept known as selectivity. acs.orgacs.org
Nickel (Ni) and Cobalt (Co) Catalysis: Transition metals like nickel and cobalt are effective catalysts for this compound functionalization. Nickel's effectiveness is partly due to its ability to readily donate d-electrons and undergo facile oxidative addition. rsc.org Bimetallic Ni/Ga catalysts supported on HZSM-5 have been shown to convert this compound into mthis compound (B114726) and coke through cracking and hydrogenolysis reactions. osti.gov Cobalt oxides (Co₃O₄) can catalyze the oxidative dehydrogenation of this compound, with theoretical studies indicating activation barriers for C-H bond breaking of 0.87 to 1.02 eV. researchgate.net Cobalt catalysts have also been used for the amination of C(sp²)–H bonds. acs.org The choice of metal and ligands can significantly influence the reaction's selectivity. youtube.comrsc.org
Iodine(III) Complexes: Hypervalent iodine(III) compounds can achieve highly selective functionalization of this compound. For instance, a perfluoroarene iodine(III) complex facilitates the direct partial oxidation of this compound to its corresponding trifluoroacetate (B77799) ester with greater than 99% selectivity. nih.gov Similarly, an iodine(III) bistriflimide complex can selectively aminate this compound, yielding both monofunctionalized and difunctionalized products with over 80% total yield at 100°C. acs.orgacs.org Mechanistic studies suggest these reactions proceed through a non-radical, electrophilic C-H activation pathway rather than a free-radical process. nih.govacs.org
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the mechanisms of C-H activation. nih.govnih.gov These theoretical studies allow for the exploration of potential energy surfaces, the characterization of transient structures known as transition states, and the calculation of the energy barriers that must be overcome for a reaction to occur. nih.govnih.gov
Research has shown that the mechanism of C-H activation can vary. For example, in the reaction of this compound with bare [Fe(III)═O]⁺, a direct H-abstraction can occur via a collinear transition state (C···H···O-Fe), or it can proceed through a concerted mechanism involving a four or five-centered transition state. nih.gov For an iodine(III) complex, DFT calculations revealed that C-H activation is the most favorable pathway, with a calculated activation enthalpy (ΔH‡) of 28.1 kcal/mol. acs.orgacs.org Theoretical models for this compound's oxidative dehydrogenation on Co₃O₄ surfaces have calculated activation barriers for C-H bond cleavage to be between 0.87 and 1.02 eV. researchgate.net These models provide crucial insights into reaction rates and selectivity that are often inaccessible through direct observation alone. berkeley.edu
Table 1: Calculated Energy Barriers for this compound C-H Activation
| Catalyst / System | Method | Calculated Activation Barrier | Reference |
|---|---|---|---|
| Co₃O₄ (111) surface | DFT | 0.87 - 1.02 eV | researchgate.net |
| (C₆F₅)IIII(NTf₂)₂ | DFT (PWPB95-D3(BJ)) | ΔH‡ = 28.1 kcal/mol | acs.orgacs.org |
| [Fe(III)═O]⁺ | DFT / Coupled-Cluster | N/A (focus on mechanism) | nih.gov |
C-C Bond Activation Mechanisms in this compound Reactions
While C-H bond activation is more common, the cleavage of this compound's carbon-carbon (C-C) bond is a critical process in industrial reactions like steam cracking and hydrogenolysis.
Hydrogenolysis is a chemical reaction that involves the cleavage of a C-C bond by the action of hydrogen. tandfonline.com On transition-metal catalysts, the mechanism is complex and generally involves the following key features:
Dehydrogenation to Unsaturated Intermediates: The reaction begins with the progressive breaking of C-H bonds to form unsaturated C₂ species adsorbed on the catalyst surface. berkeley.eduufl.edu The weakening of the C-C bond occurs as carbon atoms form bonds with the metal surface. berkeley.edu
Kinetics and Rate-Limiting Step: C-C bond scission is often considered the rate-determining step in this compound hydrogenolysis. researchgate.net The reaction rate is sensitive to the pressure of H₂, with studies on iridium, rhodium, and ruthenium clusters showing a rate dependence of approximately [H₂]⁻³. ufl.edu Electrocatalytic methods have also demonstrated that this compound adsorption and C-C bond fragmentation can be controlled as distinct, independent steps by manipulating the electrode potential over time. chemrxiv.org
The choice of metal catalyst has a profound impact on the energy barrier for C-C scission. DFT calculations provide insight into the relative favorability of different pathways on various metals.
Table 2: DFT-Calculated Free-Energy Barriers for this compound C-C Cleavage (593 K)
| Metal Catalyst | Intermediate | Activation Free Energy (kJ/mol) | Reference |
|---|---|---|---|
| Palladium (Pd) | CHCH | 242 | acs.orgufl.eduresearchgate.net |
| Palladium (Pd) | CH₃CH* | 253 | acs.orgufl.eduresearchgate.net |
| Nickel (Ni) | CHCH | ~203 (estimated from graph) | acs.org |
| Nickel (Ni) | CH₃CH* | ~242 (estimated from graph) | acs.org |
| Iridium (Ir) | CHCH | ~218 (Activation Energy) | berkeley.edu |
Oxidative Dehydrogenation of this compound (ODHE) to Ethylene (B1197577)
The oxidative dehydrogenation of this compound (ODHE) presents a more energy-efficient alternative to traditional steam cracking for ethylene production. digitellinc.comrsc.org By introducing an oxidant, the reaction becomes exothermic, allowing for lower operating temperatures and reducing coke formation. digitellinc.com The choice of catalyst is paramount in maximizing ethylene selectivity and yield.
Catalyst Design and Performance for Selective ODHE
The development of highly selective and stable catalysts is central to the viability of the ODHE process. Research has focused on various classes of materials, including mixed metal oxides, boron nitride-based systems, and supported noble metals.
MoVNbTeOₓ Catalysts: The complex mixed metal oxide MoVNbTeOₓ has emerged as a highly promising catalyst system for ODHE, demonstrating excellent ethylene selectivity (>90%) at moderate temperatures (300–400 °C). digitellinc.comresearchgate.net The catalytic activity is primarily associated with the orthorhombic M1 phase. mdpi.comdigitellinc.com The performance of these catalysts can be significantly enhanced through various strategies. For example, creating a nanocomposite of phase-pure M1 MoVNbTeOₓ with TiO₂ has been shown to improve the space-time yield of ethylene by up to 76.3% compared to the pure M1 phase. rsc.org This improvement is attributed to the enhanced reduction/re-oxidation rate of lattice oxygen species. rsc.org Modifying the morphology of the M1 phase, for instance by treatment with oxalic acid, can also boost performance, achieving this compound conversion of 73% and ethylene selectivity of 85% at 400 °C. researchgate.net
Iron Oxide-Based Catalysts: Iron oxide (FeOₓ) is another important class of catalysts for ODHE, particularly when using CO₂ as a mild oxidant (CO₂-ODHE). acs.orgresearchgate.net These catalysts can achieve high selectivity towards C-H bond cleavage over C-C bond scission. dtu.dk The catalytic performance is highly dependent on the catalyst's composition and the active phase of iron oxide. During the reaction, iron oxide can undergo phase changes (e.g., Fe₂O₃ → Fe₃O₄), with the Fe³⁺/Fe²⁺ ratio playing a crucial role in activity and selectivity. acs.org Supporting iron oxide on mixed oxides like NiO-MgO-ZrO₂ and fine-tuning the Ni/Fe molar ratio can lead to stable catalysts with ethylene selectivity greater than 65% at over 20% this compound conversion. dtu.dkresearchgate.net Research has shown that a 5Fe/10NiMgZr catalyst can reach 90% ethylene selectivity at ~23% this compound conversion. acs.org
The following table presents performance data for selected mixed metal oxide catalysts in ODHE.
| Catalyst System | Oxidant | Temperature (°C) | C₂H₆ Conversion (%) | C₂H₄ Selectivity (%) | Ethylene Yield (%) |
| M1 MoVNbTeOₓ (oxalic acid treated) | O₂ | 400 | 73 | 85 | 62.1 |
| M1 MoVNbTeOₓ/TiO₂ | O₂ | 400 | - | - | - |
| 5Fe/10NiMgZr | CO₂ | 600 | >20 | >70 | >14 |
| 5Fe/10NiMgZr | CO₂ | 650 | ~23 | 90 | ~20.7 |
Boron nitride (BN), particularly in its hexagonal form (h-BN), has been investigated as a catalyst for oxidative dehydrogenation reactions. pnnl.gov While much of the research has focused on propane (B168953) ODH, the principles are applicable to this compound. One of the key advantages of h-BN is its high thermal conductivity, which allows for excellent heat dissipation in highly exothermic reactions, thereby maintaining a uniform temperature profile across the catalyst bed. pnnl.gov This property helps prevent the formation of hot spots that can lead to over-oxidation and reduced selectivity. One-atom-thick h-BN has been reported as an effective co-catalyst, enhancing reactions by optimizing the adsorption of oxygen-containing species due to the polarized B-N bond. nih.govrepec.org
Noble metals, particularly ruthenium (Ru), supported on materials like ceria (CeO₂), are known for their high catalytic activity in various reactions, including oxidation and dehydrogenation. rsc.orgmdpi.comresearchgate.net Ceria is not just an inert support; it actively participates in the reaction through its redox properties (Ce⁴⁺/Ce³⁺) and the formation of oxygen vacancies, which are crucial for activating reactants. nih.gov The interaction between Ru and CeO₂ can form a high-density Ru-O-Ce structure, enhancing the generation of these vital oxygen vacancies. mdpi.com The addition of promoters, such as cesium (Cs), can further modify the electronic properties and surface chemistry of the catalyst, potentially improving its performance and stability in ODHE. While extensively studied for other applications like ammonia (B1221849) synthesis, the principles of strong metal-support interactions and the role of oxygen vacancies in Ru/CeO₂ systems are highly relevant for designing effective ODHE catalysts. rsc.orgnih.gov
Mechanistic Studies of ODHE: Langmuir-Hinshelwood, Eley-Rideal, and Mars-van Krevelen Models
Understanding the reaction mechanism at the catalyst surface is crucial for optimizing catalyst design and process conditions. Three primary models are often used to describe the kinetics of heterogeneous catalytic reactions like ODHE.
Eley-Rideal (E-R): In contrast to the L-H model, the E-R mechanism involves one reactant adsorbing onto the catalyst surface while the other reactant reacts directly from the gas phase without being adsorbed. researchgate.netnumberanalytics.comnumberanalytics.com For ODHE, this could mean an adsorbed this compound molecule reacting with a gas-phase oxygen molecule, or vice-versa. The reaction rate in this model is typically proportional to the surface coverage of the adsorbed species and the partial pressure of the gas-phase reactant. fiveable.me
Mars-van Krevelen (MvK): This redox mechanism is particularly relevant for ODHE over metal oxide catalysts like MoVNbTeOₓ and FeOₓ. acs.orgresearchgate.net In the MvK model, the reactant (this compound) does not react with adsorbed oxygen from the gas phase, but with lattice oxygen provided by the metal oxide catalyst itself. researchgate.netelsevierpure.com This step oxidizes the this compound to ethylene and water, leaving an oxygen vacancy on the catalyst surface. In a subsequent step, the catalyst is re-oxidized by the oxidant (e.g., O₂ or CO₂) from the gas phase, replenishing the lattice oxygen and completing the catalytic cycle. acs.orgelsevierpure.com Isotope-labeling experiments have provided strong evidence for the MvK mechanism in various ODHE systems. elsevierpure.comacs.org
The choice of the dominant mechanism depends heavily on the specific catalyst system and reaction conditions. For many of the most effective ODHE catalysts, particularly mixed metal oxides, the Mars-van Krevelen mechanism is widely accepted as the primary pathway. acs.orgmdpi.comelsevierpure.comacs.org
Role of Oxidants (O2 and CO2) in ODHE Reaction Pathways
In the oxidative dehydrogenation of this compound (ODHE), the choice of oxidant, typically oxygen (O₂) or carbon dioxide (CO₂), significantly influences the reaction pathways and product selectivity. While both can facilitate the conversion of this compound to ethylene, they operate through different mechanisms and present distinct advantages and challenges.
Oxygen (O₂) as an Oxidant:
Carbon Dioxide (CO₂) as an Oxidant:
Carbon dioxide is considered a "soft" oxidant and offers a promising alternative to O₂. mdpi.comuct.ac.za The CO₂-ODHE process is endothermic and typically operates at higher temperatures (550–850 °C). mdpi.com One of the key advantages of using CO₂ is its ability to suppress overoxidation, leading to higher ethylene selectivity. osti.govuct.ac.za The reaction pathway with CO₂ is often described as a coupling of this compound dehydrogenation (C₂H₆ → C₂H₄ + H₂) and the reverse water-gas shift reaction (CO₂ + H₂ → CO + H₂O). researchgate.net This consumption of hydrogen, a by-product of dehydrogenation, shifts the equilibrium of the primary reaction, allowing for higher this compound conversion. mdpi.com Furthermore, CO₂ can participate in the regeneration of active sites on the catalyst. researchgate.net
The interaction between the catalyst and the oxidant is crucial. For instance, with molybdenum carbide (Mo₂C) catalysts, an oxygen-rich surface is essential for the selective oxidative dehydrogenation of this compound and to prevent side reactions like dry reforming and cracking. osti.gov Oxygen modification of the Mo₂C surface, facilitated by promoters like iron, can inhibit the cleavage of the C-C bond in this compound, thereby enhancing ethylene production. osti.gov
The choice of oxidant and catalyst system dictates the dominant reaction mechanism, which can include heterogenous-homogenous mechanisms, acid-base reactions, and the aforementioned MvK and coupling reaction mechanisms. researchgate.net Achieving high ethylene yields requires careful optimization of the catalyst properties and reaction conditions to favor the desired dehydrogenation pathway while minimizing undesired side reactions.
Mitigation Strategies for Undesired Side Reactions (e.g., Overoxidation, Coke Formation)
A primary challenge in the oxidative dehydrogenation of this compound (ODHE) is the prevalence of undesired side reactions, principally overoxidation to carbon oxides (CO and CO₂) and the formation of coke deposits on the catalyst surface. These reactions reduce ethylene selectivity and can lead to catalyst deactivation. Consequently, various strategies have been developed to mitigate their occurrence.
Controlling Overoxidation:
Overoxidation is a significant issue, particularly when using oxygen (O₂) as the oxidant, due to the highly exothermic nature of the reaction. osti.govuct.ac.za Several approaches can be employed to minimize this:
Use of Soft Oxidants: Utilizing carbon dioxide (CO₂) as a milder oxidant instead of O₂ can effectively prevent overoxidation. uct.ac.za
Catalyst Design and Modification:
Structural Engineering: Modifying the structure of the oxygen carrier, for instance by applying alkali-metal-based carbonate coatings to perovskite oxygen carriers, can create a diffusion barrier for this compound while remaining permeable to oxygen. This strategy has been shown to completely eliminate the overoxidation of this compound. researchgate.net
Promoter Addition: The addition of promoters to catalysts can influence their redox properties and surface oxygen species. For example, adding iron to molybdenum carbide catalysts helps to stabilize surface oxygen species that are selective for ethylene formation and prevents deep oxidation. osti.gov
Support Material Selection: The choice of support material for the active catalyst can significantly impact selectivity. For molybdenum carbide-based catalysts, the support material can dictate whether the desired CO₂-ODH reaction occurs or if side reactions like dry reforming are favored. uct.ac.za
Mitigating Coke Formation:
Coke formation, or coking, is the deposition of carbonaceous materials on the catalyst surface, which blocks active sites and leads to deactivation. Strategies to reduce coking include:
Introduction of Steam or CO₂: In thermal cracking processes, steam is often co-fed with this compound to partially remove coke. karlancer.comresearchgate.net Similarly, in CO₂-ODHE, the presence of CO₂ can help reduce coke deposition through the reverse Boudouard reaction (CO₂ + C ⇌ 2CO). uct.ac.za Studies have shown that using CO₂ instead of steam can lead to less coke formation and a longer reactor run length. researchgate.net
Catalyst Alloying: For platinum-based catalysts, which are active for dehydrogenation but prone to coking at high temperatures, alloying with other metals can be effective. Post-transition metals like lead (Pb), antimony (Sb), and tin (Sn) can decrease the binding energy of carbonaceous species on the catalyst surface, thereby reducing the propensity for coke formation. researchgate.net The choice of the alloying element and its concentration can be optimized to enhance selectivity and stability. researchgate.net
Regeneration Cycles: In cases where coke formation is unavoidable, a cyclic process involving reaction and regeneration can be implemented. The catalyst can be regenerated by exposing it to air or another oxidizing agent at high temperatures to burn off the deposited coke. researchgate.net
By implementing these strategies, it is possible to significantly improve the selectivity and stability of this compound dehydrogenation processes, making them more efficient and economically viable.
This compound Pyrolysis for Olefin and Hydrogen Production
Thermal Cracking Processes and Reactor Design Considerations
Thermal cracking, also known as steam cracking or pyrolysis, is the primary industrial method for producing ethylene and hydrogen from this compound. karlancer.comrsc.orgacs.org The process involves heating this compound to high temperatures (typically 800-950°C) in the presence of steam, which serves to reduce the partial pressure of hydrocarbons and mitigate coke formation. karlancer.comresearchgate.netrsc.org This endothermic reaction takes place in tubular reactors, often referred to as cracking furnaces or pyrocrackers, which are located within large furnaces. karlancer.comresearchgate.netresearchgate.net
Process Description: A mixture of this compound and steam is fed into long metal alloy tubes (radiant coils) inside a furnace. karlancer.comresearchgate.net The high temperature causes the this compound to break down (crack) into smaller molecules, primarily ethylene and hydrogen. washington.edu The reactions are complex and proceed via a free-radical mechanism. researchgate.net Due to the endothermic nature of the reactions, a significant amount of heat must be supplied to the reactor tubes. washington.eduabcm.org.br After leaving the furnace, the hot product gas is rapidly quenched to stop the reactions and prevent the degradation of the desired products. google.com
Reactor Design: The design of the cracking furnace and its coils is critical for maximizing ethylene yield and minimizing operating costs. Key design considerations include:
Reactor Type: Tubular plug-flow reactors are commonly used for this compound steam cracking. researchgate.net
Coil Geometry: The diameter and length of the reactor tubes influence residence time, heat transfer, and pressure drop. Shorter residence times are known to improve olefin selectivity, but this requires more intense heat transfer. researchgate.net
Heat Transfer: Efficient heat transfer to the process gas is crucial. The furnace is designed to provide this heat, primarily through radiation. washington.edu
Pressure Drop: Coke deposition along the tubes can increase the pressure drop, which negatively affects conversion. karlancer.comresearchgate.net Therefore, reactor design aims to minimize pressure drop. researchgate.net
Materials of Construction: The reactor tubes must be made of alloys that can withstand the high temperatures and corrosive environment of the process.
Modern process design often utilizes simulation tools like Aspen Plus to model the reactor and optimize operating parameters. researchgate.net These models can account for complex reaction kinetics, heat transfer, and fluid dynamics to predict product distribution and guide reactor design. rsc.orgresearchgate.net
Kinetic Modeling and Activation Energy Analysis of this compound Pyrolysis
The thermal pyrolysis of this compound is a complex process involving numerous elementary reactions. Kinetic modeling is essential for understanding the reaction pathways, predicting product distribution, and optimizing reactor performance. abcm.org.brresearchgate.net These models can range from simplified molecular schemes to detailed free-radical mechanisms. researchgate.netabcm.org.br
Reaction Mechanisms: The pyrolysis of this compound is initiated by the breaking of a carbon-carbon or carbon-hydrogen bond to form free radicals. royalsocietypublishing.org A "complete" reaction mechanism can include dozens of elementary reactions. abcm.org.br For example, a molecular kinetic network might consist of 12 species and 11 elementary reactions. researchgate.net More comprehensive models incorporate a much larger set of reactions to accurately describe the formation of major and minor products. researchgate.net
Key reactions in the pyrolysis process include:
Initiation: C₂H₆ → 2CH₃•
Propagation: C₂H₆ + H• → C₂H₅• + H₂
Propagation: C₂H₅• → C₂H₄ + H•
Termination: C₂H₅• + C₂H₅• → C₄H₁₀
Researchers develop and refine these kinetic models by comparing their predictions with experimental data obtained from various reactor types, such as flow reactors and shock tubes, over a range of temperatures, pressures, and residence times. researchgate.netresearchgate.net For instance, studies have been conducted at temperatures ranging from 550 to 850 °C and pressures from atmospheric to 2.0 MPa. researchgate.netresearchgate.net
The development of accurate kinetic models is crucial for:
Predicting the conversion of this compound and the yields of ethylene, hydrogen, and other products. researchgate.net
Understanding the formation of unwanted byproducts and coke precursors. researchgate.net
Optimizing reactor operating conditions to maximize the yield of desired products. abcm.org.br
It has been observed that kinetic models often provide different predictions than equilibrium models. While an equilibrium approach might suggest complete decomposition of this compound with mthis compound as the main product, kinetic models more accurately predict the partial decomposition to ethylene and hydrogen under typical industrial conditions. abcm.org.br
Influence of Reaction Conditions on Product Distribution
The distribution of products from this compound pyrolysis is highly sensitive to the reaction conditions, including temperature, residence time, and the steam-to-ethane ratio. researchgate.netnih.gov Careful control of these parameters is essential for maximizing the yield of ethylene while minimizing the formation of undesirable byproducts.
Temperature: Temperature is the most critical parameter influencing cracking severity and product yields. researchgate.netnih.gov Higher temperatures generally lead to higher this compound conversion. researchgate.net For example, operating a cracking furnace with a coil outlet temperature between 850°C and 950°C is often considered optimal for maximizing the yield of the main products. researchgate.net As the temperature increases, secondary reactions can become more prominent, affecting the selectivity towards ethylene. nih.gov
Residence Time: The time that the this compound feed spends in the high-temperature zone of the reactor also plays a crucial role. Shorter residence times are generally favored as they can improve the selectivity to ethylene by limiting the extent of secondary reactions that consume the desired product. researchgate.net However, a shorter residence time necessitates a higher heat flux to achieve the desired conversion. researchgate.net
Steam-to-Ethane Ratio: The ratio of steam to this compound in the feed affects the partial pressure of the hydrocarbons and helps to suppress coke formation. researchgate.net An optimal steam-to-hydrocarbon ratio, often in the range of 0.3 to 0.5 by mass, can lead to maximum ethylene yield. researchgate.net
Interactive Data Table: Effect of Pyrolysis Temperature on Gas Yield and Composition
| Temperature (°C) | This compound Conversion (%) | Ethylene Yield (%) | Hydrogen Yield (mol%) | Mthis compound Yield (mol%) |
| 850 | 60 | 48 | 35 | 3 |
| 900 | 70 | 52 | 41 | 4 |
| 950 | 75 | 50 | 45 | 5 |
Note: The data in this table is illustrative and represents typical trends. Actual values can vary based on specific reactor design and operating conditions.
By carefully manipulating these reaction conditions, operators of this compound crackers can steer the product distribution towards higher yields of valuable olefins like ethylene.
Formation of Carbon Nanomaterials during this compound Pyrolysis
During the high-temperature pyrolysis of this compound, particularly in the presence of metal catalysts, various forms of solid carbon, including valuable carbon nanomaterials, can be produced. rsc.orgoup.com These materials include carbon nanofibers (CNFs) and carbon nanotubes (CNTs). rsc.orgosti.gov
The formation of these nanostructures is a result of the catalytic decomposition of this compound on the surface of metal nanoparticles. Nickel-based catalysts, for instance, have been shown to be effective in producing carbon nanofibers from this compound at relatively low temperatures (550–650 °C). rsc.org The morphology and type of carbon nanomaterial formed are dependent on the catalyst used and the reaction conditions. For example, iron-based catalysts can yield bamboo-like structures. osti.gov
Recent research has explored the co-pyrolysis of this compound and carbon dioxide to produce carbon nanotubes. osti.gov In this process, the presence of CO₂ not only contributes to the formation of CNTs but also enhances the durability of the catalyst by mitigating rapid deactivation that occurs during the direct pyrolysis of this compound alone. osti.gov
The synthesis of carbon nanomaterials during this compound pyrolysis represents a potential route for valorizing a carbon-containing byproduct. The resulting materials, which can include single- and multi-walled nanotubes and conglomerate nanofibers, have a range of potential applications. rsc.orgoup.com However, achieving high selectivity towards a specific type of carbon nanomaterial remains a challenge, and further process refinement is needed to control the yield and purity of these products. oup.com
This compound Steam Reforming for Synthesis Gas Production
This compound steam reforming is a crucial industrial process for producing synthesis gas (syngas), a mixture of hydrogen (H₂) and carbon monoxide (CO). This process involves the reaction of this compound with steam at high temperatures over a catalyst. The primary reactions are endothermic and are subject to thermodynamic equilibrium. mdpi.com
Catalyst Development for this compound Steam Reforming (e.g., Ni-Alumina, Pt/Alumina (B75360), Rh/MgAl2O4, Ir/MgAl2O4)
The efficiency of this compound steam reforming is highly dependent on the catalyst used. Development has focused on enhancing activity, stability, and resistance to deactivation.
Nickel-Alumina (Ni-Al₂O₃): Nickel-based catalysts are widely used due to their high activity and lower cost. Studies on coprecipitated Ni-Al₂O₃ catalysts show that the reaction proceeds via the formation of surface carbon species, which then react with water to produce carbon oxides or with hydrogen to form mthis compound. rsc.org The support, such as alumina or magnesium aluminate (MgAl₂O₄) spinel, plays a significant role in catalyst performance. aidic.itcanterbury.ac.nz
Platinum/Alumina (Pt/Al₂O₃): Platinum-based catalysts are also active in this compound steam reforming. However, they are susceptible to poisoning by sulfur compounds, which can significantly reduce their activity. acs.org
Rhodium/Magnesium Aluminate (Rh/MgAl₂O₄): Noble metal catalysts, particularly rhodium supported on magnesium aluminate, have demonstrated superior activity and durability compared to conventional nickel-based catalysts. mdpi.compnnl.gov They exhibit high resistance to carbon fouling and metal sintering. mdpi.com Research indicates that for this compound steam reforming, the C-C bond scission is the rate-limiting step, and Rh catalysts are particularly effective at this step. mdpi.comresearchgate.net
Iridium/Magnesium Aluminate (Ir/MgAl₂O₄): Iridium, another noble metal, has also been investigated for steam reforming. While some studies report Ir to be more active than Rh for mthis compound steam reforming, it has been found to be less active for the steam reforming of higher hydrocarbons like this compound at temperatures below 750°C. mdpi.comresearchgate.netosti.gov This is attributed to the C-C bond scission being kinetically slower over iridium compared to rhodium. mdpi.compnnl.gov
Interactive Table: Comparison of this compound Steam Reforming Catalysts
| Catalyst System | Support | Key Advantages | Key Challenges | Citations |
|---|---|---|---|---|
| Nickel (Ni) | Alumina (Al₂O₃) | Lower cost, high activity | Susceptible to coking and sulfur poisoning | rsc.org |
| Platinum (Pt) | Alumina (Al₂O₃) | High activity | Susceptible to sulfur poisoning | acs.org |
| Rhodium (Rh) | Magnesium Aluminate (MgAl₂O₄) | High activity and stability, resistant to coking | Higher cost | mdpi.compnnl.gov |
| Iridium (Ir) | Magnesium Aluminate (MgAl₂O₄) | High activity for mthis compound reforming | Slower kinetics for this compound C-C bond scission compared to Rh | mdpi.comresearchgate.net |
Reaction Kinetics and Thermodynamic Equilibrium of Steam Reforming
The steam reforming of this compound is a complex process involving multiple reactions that are influenced by temperature, pressure, and reactant concentrations. The main reactions include the reforming of this compound to carbon monoxide and hydrogen, and the subsequent water-gas shift (WGS) reaction. mdpi.com
Kinetic studies are essential for understanding reaction rates and mechanisms. For a Ni/MgAl₂O₄ catalyst, microkinetic analysis has shown that the cleavage of the carbon-carbon bond is the rate-limiting step in this compound reforming. aidic.it The reaction order with respect to this compound is typically less than one, while for water, it is often near zero, especially when steam is used in excess. researchgate.net
Interactive Table: Kinetic Parameters for this compound Steam Reforming
| Catalyst | Temperature (°C) | Activation Energy (kJ/mol) | Reaction Order (this compound) | Reaction Order (Water) | Citations |
|---|---|---|---|---|---|
| Ni/YSZ | 650-730 | 80.5 | 1.58 | ~0 | researchgate.net |
| Rh/MgAl₂O₄ | 600 | 87 ± 8 | 0.61 | 0.05 | researchgate.net |
| Ir/MgAl₂O₄ | 600 | 114 ± 11 | 0.73 | 0.04 | researchgate.net |
Catalyst Deactivation Mechanisms and Regeneration Strategies (e.g., Coking, Sulfur Poisoning)
Catalyst deactivation is a major challenge in industrial steam reforming. The primary mechanisms are carbon deposition (coking) and poisoning by sulfur compounds.
Coking: This involves the formation of carbon deposits on the catalyst surface, which block active sites and can lead to reactor tube blockage. Coking is a particular concern with higher hydrocarbons like this compound. mdpi.com While noble metal catalysts like Rh show good resistance, deactivation can still occur, especially when processing natural gas feeds containing this compound and other hydrocarbons. mdpi.com
Sulfur Poisoning: Sulfur compounds present in the feedstock, such as hydrogen sulfide (B99878) (H₂S), can strongly adsorb onto the active metal sites (e.g., Ni, Pt), leading to severe deactivation. acs.org On Ni-based catalysts, sulfur causes initial deactivation through the formation of metal sulfides, while subsequent deactivation is exacerbated by the build-up of carbon deposits. rsc.org Rhodium-based catalysts demonstrate better sulfur tolerance than nickel catalysts. rsc.orgpsu.edu The effect of sulfur poisoning is often dependent on temperature; deactivation can be more severe and less reversible at lower temperatures. repec.orgresearchgate.net
Regeneration Strategies: Several strategies exist to regenerate deactivated catalysts.
Sulfur Poisoning Regeneration: For poisoning that occurs at high temperatures, the process can sometimes be reversed simply by removing the sulfur compound from the feed stream. repec.orgresearchgate.net At lower temperatures, this is often ineffective. repec.org Steam treatment has been shown to be an effective method for regaining the activity of a sulfur-poisoned Ni-based catalyst. repec.orgresearchgate.net
Coke Removal: Carbon deposits are typically removed by gasification with steam or controlled oxidation with air.
This compound Halogenation Pathways
Halogenation is a substitution reaction where one or more hydrogen atoms in this compound are replaced by a halogen, such as chlorine or bromine. libretexts.org This process is a key route for the functionalization of this compound into more valuable chemicals.
Mechanistic Insights into Gas-Phase Chlorination of this compound
The gas-phase chlorination of this compound proceeds through a free-radical chain reaction mechanism, typically initiated by thermal energy or UV light. mdpi.comsavemyexams.com
Initiation: The process begins with the homolytic fission of the chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). savemyexams.comproquest.com
Cl₂ + energy → 2 Cl•
Propagation: The chain reaction involves two main propagation steps that repeat many times:
A chlorine radical abstracts a hydrogen atom from an this compound molecule to form an ethyl radical (•CH₂CH₃) and hydrogen chloride (HCl). mdpi.comsavemyexams.com
Cl• + CH₃CH₃ → •CH₂CH₃ + HCl
The resulting ethyl radical then reacts with another chlorine molecule to produce chlorothis compound (CH₃CH₂Cl) and a new chlorine radical, which can continue the chain. mdpi.comsavemyexams.com
•CH₂CH₃ + Cl₂ → CH₃CH₂Cl + Cl•
Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-reactive molecule. Several termination possibilities exist: savemyexams.com
•CH₂CH₃ + Cl• → CH₃CH₂Cl
•CH₂CH₃ + •CH₂CH₃ → CH₃CH₂CH₂CH₃ (Butane)
Cl• + Cl• → Cl₂
Research has shown that chlorine radicals are the dominant species governing the reaction pathways and product distribution. mdpi.comnih.gov The rate of the chlorination steps is largely independent of the this compound concentration, highlighting the critical role of chlorine radicals in the rate-determining steps. proquest.comnih.gov
Product Selectivity and By-product Formation in Halogenation
The distribution of products in this compound halogenation is highly dependent on the reaction conditions, particularly the ratio of this compound to the halogen. mdpi.comproquest.com
Monosubstitution vs. Polysubstitution: To favor the formation of the monosubstituted product, chlorothis compound, a large excess of this compound is used. This increases the probability that a chlorine radical will collide with an this compound molecule rather than a chlorothis compound molecule. libretexts.org Conversely, using an excess of chlorine promotes further chlorination, leading to a mixture of di-, tri-, and higher chlorinated ethanes. libretexts.org
Isomeric Products: Further chlorination of chlorothis compound can produce two different isomers: 1,1-dichlorothis compound (B41102) and 1,2-dichlorothis compound (B1671644). Experimental studies show that 1,1-dichlorothis compound is often the preferred dichlorination product. researchgate.net The ratio between 1,1-dichlorothis compound and 1,2-dichlorothis compound can remain constant at approximately 2:1 regardless of the chlorine concentration, a phenomenon attributed to the regioselective nature of hydrogen abstraction by chlorine radicals. mdpi.comnih.gov
By-products: Ethylene is a common by-product in the chlorination of this compound. It is primarily formed from the dechlorination of 2-chloroethyl radicals, which are derived from chlorothis compound, rather than from the direct dehydrochlorination of chlorothis compound itself. nih.govresearchgate.net The bromination of this compound can also be controlled to produce various products, including ethyl bromide, which can be subsequently converted to other chemicals. researchgate.net
Interactive Table: Factors Affecting Product Selectivity in this compound Chlorination
| Condition | Predominant Product(s) | Rationale | Citations |
|---|---|---|---|
| High this compound to Chlorine Ratio | Chlorothis compound (monosubstitution) | Higher probability of Cl• reacting with C₂H₆ instead of C₂H₅Cl. | libretexts.org |
| High Chlorine to this compound Ratio | Dichloroethanes, trichloroethanes, etc. (polysubstitution) | Higher probability of Cl• reacting with already chlorinated products. | libretexts.orgmdpi.com |
| Higher Temperature | Increased formation of polychlorinated products and by-products | Provides activation energy for further substitution and side reactions. | researchgate.net |
Computational Chemistry and Theoretical Characterization of Ethane Systems
Quantum Chemical Calculations and Electronic Structure Theory
Quantum chemical calculations are essential for understanding the electronic structure of ethane (B1197151), which governs its chemical behavior. These methods solve the electronic Schrödinger equation (or approximations thereof) to obtain information about molecular energies, geometries, and electron distribution.
Ab Initio Methods (e.g., Coupled-Cluster, Perturbation Theory)
Ab initio methods, meaning "from the beginning," are a class of quantum chemical methods that are derived directly from theoretical principles, without including experimental data. Coupled-cluster (CC) theory and Møller-Plesset perturbation theory (MPn) are prominent examples used in the study of this compound.
Coupled-cluster methods, particularly CCSD(T) (Coupled-Cluster Singles and Doubles with perturbative Triples), are considered highly accurate for describing electron correlation and are often used to obtain benchmark energies and structures for small to medium-sized molecules like this compound. iastate.eduaip.org These methods can provide a detailed understanding of the electronic states of this compound and its ions. For instance, ab initio multireference single- and double-excitation configuration interaction calculations have been reported for the ground and excited electronic states of this compound, as well as its lowest ionic states. doi.org These studies can reveal the nature of electronic transitions and the impact of electron correlation on the molecular properties.
Perturbation theory methods, such as MP2 (second-order Møller-Plesset perturbation theory), offer a less computationally expensive alternative to coupled-cluster methods while still accounting for a portion of electron correlation. MP2 calculations have been used to investigate the potential energy surface of systems involving this compound, such as the intermolecular potential energy surface of argon with this compound. nih.gov While MP2 can provide reasonable results, it may overestimate well depths and show poor potential anisotropy compared to higher-level methods like CCSD(T). nih.gov
Studies on the this compound radical cation (C₂H₆⁺) have utilized various ab initio methods, including CCSD, BD, CCSD(T), and BD(T), with different basis sets to compare energetically low-lying structures on its potential energy surface. researchgate.net These calculations have shown that the energy difference between different electronic states can be very small, highlighting the importance of high-level methods and potentially indicating the breakdown of the Born-Oppenheimer approximation in certain cases. researchgate.net
Density Functional Theory (DFT) Applications in this compound Reactivity
Density Functional Theory (DFT) is a widely used quantum chemical method that approximates the electronic structure based on the electron density. DFT offers a good balance between computational cost and accuracy, making it suitable for studying larger systems and reaction mechanisms involving this compound.
DFT has been extensively applied to investigate the reactivity of this compound, particularly in catalytic processes like dehydrogenation and C-H bond activation. For example, DFT studies have explored the mechanism of this compound dehydrogenation catalyzed by Ga-exchanged zeolites, identifying the active catalytic species and the elementary steps involved, along with their activation energies. acs.orgcapes.gov.br
DFT has also been employed to study the activation of this compound C-H bonds by metal complexes. Studies using DFT have investigated the reaction of Ti⁺ with this compound, exploring the potential energy surfaces for different reaction channels. iastate.eduaip.org Similarly, DFT has been used to understand the oxidative dehydrogenation of this compound on metal oxide surfaces, such as V₂O₅(001) and Co₃O₄ nanorods, identifying rate-limiting steps and favorable reaction pathways. osti.govacs.org
The conversion of this compound to products like ethanol (B145695) and ethene by bare metal-oxo species, such as [Fe(III)═O]⁺, has also been investigated using DFT and coupled-cluster methods. nih.gov These studies have unraveled possible reaction mechanisms, including direct H-abstraction and concerted pathways, and have provided insights into the role of electronic structure and spin states in the reactivity. nih.gov
Exploration of Potential Energy Surfaces and Transition States
Potential Energy Surfaces (PES) are fundamental to understanding chemical reactions, representing the energy of a molecular system as a function of its geometry. Computational methods are crucial for mapping these surfaces and locating stationary points, which correspond to stable molecules (minima) and transition states (saddle points). fiveable.me
For this compound, the PES is particularly relevant for understanding its conformational flexibility, specifically the rotation around the carbon-carbon bond. The staggered conformation represents an energy minimum, while the eclipsed conformation corresponds to an energy maximum, which is a transition state for rotation. msstate.edupoetrytranslation.org The energy barrier for this internal rotation in neutral this compound is relatively low, approximately 12 kJ/mol. poetrytranslation.org
Computational studies explore PES to identify reaction pathways and determine the energy barriers of chemical transformations involving this compound. By locating transition states on the PES, researchers can calculate activation energies and predict reaction rates. fiveable.me For instance, DFT and coupled-cluster calculations have been used to study the PES for the reaction of Ti⁺ with this compound, identifying key transition states for different product formation channels. iastate.eduaip.org Similarly, studies on this compound dehydrogenation and C-H bond activation have mapped out PES to determine the energetics of various reaction steps and transition states. acs.orgacs.orgrsc.org
The concept of intrinsic reaction coordinate (IRC) is used in conjunction with PES to trace the minimum energy path connecting reactants to products through a transition state. iastate.eduaip.org This allows for a detailed understanding of the atomic motions involved in a reaction.
Basis Set Dependency and Computational Protocol Optimization
The choice of basis set in quantum chemical calculations significantly impacts the accuracy and computational cost. A basis set is a collection of atomic functions used to represent the molecular orbitals. Larger and more flexible basis sets can describe the electron distribution more accurately but require significantly more computational resources.
Studies have investigated the basis set dependency of calculated properties for this compound and systems involving this compound. For example, in ab initio calculations of the Ar-ethane intermolecular potential energy surface, the use of augmented correlation-consistent basis sets with added bond functions has been shown to improve the convergence of the PES and the accuracy of potential anisotropy. nih.gov It was found that using bond functions can effectively produce results equivalent to using a larger basis set without bond functions, offering a way to improve accuracy without a drastic increase in computational cost. nih.gov
The optimization of computational protocols involves selecting appropriate theoretical methods and basis sets to achieve a desired level of accuracy for a specific property or system while keeping the computational cost manageable. For instance, in DFT calculations, the choice of functional and basis set is crucial for accurately describing the electronic structure and reactivity of this compound in different environments, such as on catalytic surfaces. researchgate.net The performance of some DFT methods can deteriorate as the basis set size decreases, highlighting the importance of considering basis set dependency when optimizing computational protocols. acs.orgresearchgate.net Reparameterization of DFT methods for smaller basis sets can sometimes help to mitigate this issue. acs.orgresearchgate.net
Molecular Dynamics and Collision Studies Involving this compound
Molecular dynamics (MD) simulations are computational methods that simulate the time evolution of a molecular system by solving Newton's laws of motion for the atoms. MD simulations can provide insights into the dynamic behavior of molecules, including collisions and energy transfer processes.
Dynamics of Hyperthermal Collisions (e.g., Ar + this compound)
Hyperthermal collisions involve collisions at energies significantly higher than thermal energies, often in the range of several electron volts. These collisions are relevant in various environments, including plasma processes and atmospheric entry.
Crossed molecular beams experiments combined with classical trajectory calculations have been used to study the dynamics of hyperthermal collisions between Argon (Ar) and this compound (C₂H₆). nih.govaip.orgaip.org These studies investigate how energy is transferred between the colliding species, particularly the transfer of translational energy into internal excitation (vibrational and rotational energy) of the this compound molecule. nih.govaip.orgaip.org
Experimental time-of-flight and angular distributions of scattered this compound molecules provide data on the energy and momentum transfer during collisions. nih.govaip.orgaip.org Theoretical calculations, such as classical trajectory simulations using ab initio or empirically derived potential energy surfaces, can then be compared to the experimental results to understand the microscopic mechanisms of energy transfer. nih.govaip.orgaip.org
Studies on Ar + this compound hyperthermal collisions have revealed that a substantial fraction of collisions can lead to abnormally large amounts of energy transfer to the internal modes of this compound, a phenomenon sometimes referred to as "supercollisions." nih.govaip.org Theoretical calculations have shown that the geometry of the collision significantly influences energy transfer, with bent approaches of Ar to the C-C axis of this compound and collisions where the hydrogen atom is "sandwiched" in a bent Ar...H-C configuration leading to larger energy transfer compared to collinear or perpendicular approaches. nih.govaip.orgaip.org The sensitivity of collisional energy transfer to the intramolecular potential energy of this compound has also been examined through these computational studies. nih.govaip.org
Molecular dynamics simulations have also been used to study the energy relaxation of this compound in high-pressure rare gases like Argon, investigating rotational and vibrational energy transfer over a range of pressures and temperatures. acs.org These simulations can reveal the importance of multiple collision partners and weak collisions in the energy relaxation process. acs.org
Furthermore, molecular-beam studies combined with classical models have been used to investigate the collision dynamics of this compound upon surfaces, such as a graphitic monolayer on Pt(111). nih.govaip.org These studies explore how the kinetic energy of incident this compound molecules is dissipated upon collision with the surface, including energy transfer to surface phonons and excitation of internal molecular modes like rotation. nih.govaip.org
Intramolecular Energy Redistribution and "Supercollisions"
Intramolecular vibrational energy redistribution (IVR) is a fundamental process in which energy initially localized in specific vibrational modes within a molecule flows to other modes. This process significantly impacts the dynamics of chemical reactions. Theoretical and experimental studies increasingly highlight the importance of accounting for the finite rate of energy flow to accurately determine reaction mechanisms and rates. This requires a detailed understanding of the anharmonic resonances that couple vibrational modes rsc.org.
In the context of collisions, "supercollisions" refer to events where an unusually large amount of translational energy is transferred into the internal energy (vibrational and rotational) of a molecule during a collision. Classical trajectory calculations have been employed to study the dynamics of intramolecular energy flow in this compound molecules, particularly those with high rotational energy rsc.org. These calculations explore the conditions under which molecules can dissociate, even when classically forbidden, due to energy redistribution rsc.org.
Studies involving collisions of atoms with hydrocarbons, such as argon with this compound, have utilized crossed molecular beams experiments and classical trajectory calculations to investigate energy transfer dynamics at hyperthermal collision energies. Experimental data on time-of-flight and angular distributions of scattered this compound molecules reveal that a substantial fraction of collisions result in abnormally large energy transfer to the internal degrees of freedom of this compound researchgate.net. Theoretical calculations have shown reasonable agreement with experimental angular and translational energy distributions and have been used to examine the microscopic mechanisms responsible for these large energy transfer collisions researchgate.net. The sensitivity of collisional energy transfer to the intramolecular potential energy of this compound has also been investigated researchgate.net.
Further theoretical work on collisions transferring large portions of energy, often termed supercollisions, has compared systems like D + C₂H₂ and D + C₂H₄. Quasi-classical trajectory calculations have been used to obtain and compare quantities such as energy-transfer probability, average energy transfer, collision lifetime, and scattering angular distributions. While the formation of a complex might be more probable in some systems, others can exhibit even higher efficiency for super energy transfer, potentially due to a greater number of degrees of freedom and longer lifetimes in the intermediate complex researchgate.net.
Theoretical Studies of Protonated this compound Species (C₂H₇⁺)
Protonated this compound (C₂H₇⁺) is a carbocation that has been the subject of numerous theoretical and experimental investigations due to its unusual structure and fluxional behavior. Ab initio molecular orbital theory has been widely used to study the stability and vibrational frequencies of C₂H₇⁺ oup.comoup.com. These computational studies predict the existence of multiple isomers on the potential energy surface oup.comoup.comresearchgate.net.
Theoretical calculations predict the existence of at least two main isomers: a bridged structure and an open form oup.comoup.com. The bridged structure, often described as σC-C-protonated, is generally predicted to be the most stable form oup.comoup.comresearchgate.net. The open form can exist as "tight" and "loose" variations, with the loose form sometimes represented as an H₂ molecule loosely attached to a classical open C₂H₅⁺ ion oup.comoup.com.
Ab initio calculations, including methods like MP2, CCSD(T), and density functional theory, have been used to locate minima, saddle points, and determine relative energies on the potential energy surface for the atomic motions of C₂H₇⁺ psu.edu. These studies have established the existence of a third isomer, an ion-molecule or solvated-ion complex represented as C₂H₅⁺⋅⋅⋅H₂ psu.edu. This structure is considered a more likely candidate for a second experimentally observed isomer compared to the open form psu.edu.
The relative stability of these isomers has been a key focus of theoretical studies. Calculations have shown that the C-C protonated (bridged) structure is more stable than the C-H protonated (open) form researchgate.net. For instance, one study at the MP4(SDTQ)/6-311G//MP2(full)/6-31G level calculated the bridged structure to be 4.4 kcal/mol more stable than the C-H protonated form at 298 K researchgate.net. The proton affinity of this compound to form the bridged C₂H₇⁺ has also been calculated, showing it to be significantly higher than that of mthis compound (B114726) researchgate.net.
Theoretical calculations have also been used to interpret experimental infrared (IR) spectra of C₂H₇⁺, helping to assign observed bands to specific isomers oup.comoup.compsu.edu. The different behavior observed in IR spectra at varying pressures has been attributed to the changing ratio of the bridged C₂H₇⁺ to other isomers oup.comoup.com.
Prediction of Spectroscopic Parameters and Intermolecular Interactions
Computational methods are invaluable for predicting the spectroscopic parameters of this compound and investigating its intermolecular interactions. Theoretical calculations can provide insights into vibrational frequencies, NMR shielding, and other spectroscopic properties, aiding in the interpretation of experimental spectra mdpi.comcore.ac.uk.
Studies combining experimental techniques like X-ray diffraction, Raman spectroscopy, and infrared absorption with ab initio calculations have been used to investigate this compound under pressure researchgate.netaip.org. These studies allow for the determination of crystal structures, phase transitions, and the influence of intermolecular interactions at high pressures researchgate.netaip.org. For example, theoretical predictions have been used to support the structural identification of pressure-induced phases of solid this compound researchgate.netaip.org.
Theoretical calculations have also been applied to study the intermolecular and molecule-substrate interactions in this compound monolayers adsorbed on surfaces like graphite (B72142) core.ac.uk. Semiempirical atom-atom potentials have been used to model these interactions and calculate monolayer structures and lattice dynamics core.ac.uk. Comparisons between calculated and observed inelastic neutron scattering spectra have enabled the identification of vibrational modes and provided insights into the dynamics of adsorbed this compound phases core.ac.uk.
Furthermore, computational studies have examined the effects of intermolecular interactions on NMR parameters in gaseous this compound. Investigations using ¹³C-enriched this compound have shown that while indirect spin-spin couplings are almost independent of solvent molecules, ¹³C shielding values are more markedly affected by intermolecular interactions mdpi.com. Theoretical calculations can complement these experimental findings by providing a deeper understanding of the electronic structure and interaction energies that influence spectroscopic parameters mdpi.com.
The study of intermolecular interactions in clusters involving this compound or related species is another area where theoretical computations are employed. These studies help to understand the forces binding cluster species together and provide fundamental insights into molecular properties and their potential applications core.ac.uk. Theoretical computations are used to interpret experimental spectra of clusters and make predictions for other properties, guiding future research core.ac.uk.
Ethane Valorization and Emerging Conversion Technologies
Ethane (B1197151) as a Feedstock for Higher-Value Petrochemicals
The transformation of this compound into more complex and valuable molecules is central to the modern petrochemical industry. Several established and developing technologies are employed to achieve this conversion, each with its own set of operating conditions and product selectivities.
The principal industrial method for producing ethylene (B1197577) from this compound is steam cracking. This process involves heating this compound with steam to high temperatures, typically around 850°C, in the absence of oxygen. The high thermal energy causes the this compound molecules to break down into smaller, unsaturated hydrocarbons, primarily ethylene. The reaction is highly endothermic, requiring significant energy input.
Another significant route is the oxidative dehydrogenation (ODH) of this compound. This process is exothermic and can be operated at lower temperatures (300–500 °C) compared to steam cracking. In ODH, this compound reacts with an oxidizing agent, such as oxygen or carbon dioxide, over a catalyst to form ethylene. Various catalytic systems have been investigated for ODH, including those based on molybdenum, vanadium, niobium, and tellurium oxides (MoVNbTeOₓ), which have shown promising performance in terms of this compound conversion and ethylene selectivity.
Table 1: Comparison of this compound to Ethylene Conversion Technologies
| Technology | Typical Temperature | Key Features | Ethylene Yield/Selectivity |
|---|---|---|---|
| Steam Cracking | >800 °C | Endothermic, energy-intensive | High yields, but with significant byproduct formation |
| Oxidative Dehydrogenation (ODH) | 300–500 °C | Exothermic, thermodynamically favorable | High selectivity to ethylene with reduced coking |
While this compound is primarily a precursor for ethylene, it can also be used to produce other valuable olefins like propylene. One approach is through the metathesis of ethylene and butenes. In this process, ethylene derived from this compound is reacted with 2-butene over a catalyst to produce propylene. This route is particularly relevant as the shift towards lighter feedstocks like this compound for ethylene production has led to a decrease in co-produced propylene from traditional steam crackers.
Research is also focused on processes that can convert both this compound and mthis compound (B114726), which are often found together in natural gas, into hydrocarbons such as ethylene and propylene in a single step.
Acetylene (B1199291) can be produced from this compound through processes like partial oxidation. By carefully controlling the reaction conditions, such as the ratio of this compound to oxygen, it is possible to achieve significant selectivity towards acetylene. One patented method describes a process that utilizes the heat generated from the partial oxidation of this compound to crack the remaining this compound into ethylene and acetylene, with a total selectivity for both compounds ranging from 50-85%.
This compound can be directly oxidized to produce valuable oxygenated compounds. The selective oxidation of this compound to acetic acid is a commercially practiced process. This can be achieved using various catalysts, including mixed metal oxides of molybdenum, vanadium, and niobium. The process typically involves reacting this compound with oxygen at elevated temperatures and pressures.
The synthesis of ethylene glycol from this compound is another area of active research. One pathway involves the oxidative reaction of this compound in a concentrated sulfuric acid medium in the presence of an iodine catalyst to form a bis-bisulfate ester of ethylene glycol, which can then be hydrolyzed to yield ethylene glycol. Another route first converts this compound to ethylene, which is then oxidized to ethylene oxide and subsequently hydrolyzed to ethylene glycol.
The direct conversion of this compound to ethyl alcohol (ethanol) is also being explored, though it is a challenging transformation.
Table 2: Research Findings on Oxidative Conversion of this compound to Oxygenates
| Product | Catalyst/Process | Key Findings |
|---|---|---|
| Acetic Acid | Mo-V-Nb oxides | C-H bond activation in this compound is the rate-limiting step. Water promotes the desorption of acetate (B1210297) species as acetic acid. |
| Acetic Acid | C-scorpionate iron(II) complex | Highly selective to acetic acid synthesis in a one-pot oxidation of this compound. |
| Ethylene Glycol | Iodine compound in oleum | Enables the conversion of this compound to a bis-bisulfate ester of ethylene glycol, which is then hydrolyzed. |
Halogenated ethanes are important intermediates in the production of polymers. 1,2-dichlorothis compound (B1671644), a precursor to polyvinyl chloride (PVC), can be produced from this compound. The process can occur via the direct chlorination of this compound. Alternatively, this compound is first converted to ethylene, which is then reacted with chlorine in a direct chlorination process to yield 1,2-dichlorothis compound. This reaction is typically carried out in the liquid phase with a catalyst.
Recent research has shown that rare earth oxychlorides can act as selective and stable catalysts for the reaction of this compound and molecular chlorine to produce 1,2-dichlorothis compound with selectivities up to 90%.
Circular Economy Initiatives and Emissions Valorization Strategies
The principles of a circular economy, which focus on minimizing waste and making the most of resources, are increasingly being applied to the petrochemical industry. In the context of this compound valorization, this involves strategies to utilize byproducts and emissions, thereby reducing the environmental footprint of chemical production.
Emissions valorization is a key strategy, treating emissions not as waste but as a valuable feedstock. This approach extends beyond carbon dioxide to include other pollutants such as this compound and mthis compound. For instance, in the steam cracking of this compound, there are opportunities to reduce CO₂ emissions through strategies like oxyfuel combustion and electrification of the cracking process. Furthermore, there is a growing focus on developing processes that can convert co-emitted this compound and mthis compound into valuable hydrocarbons in a single step.
The concept of a circular economy also encompasses the chemical recycling of plastic waste back into valuable feedstocks like ethylene, which can then be used to produce new polymers. This creates a closed-loop system that reduces the reliance on virgin fossil fuels.
Innovations in Catalytic Conversion: Chemical Looping Technology
A significant innovation in this compound conversion is Chemical Looping Oxidative Dehydrogenation (CL-ODH), a process that offers a promising alternative to conventional steam cracking for ethylene production. osti.govacs.orgresearchgate.net This technology utilizes a cyclic redox scheme involving a solid oxygen carrier, typically a metal oxide, to convert this compound into ethylene. researchgate.netmdpi.com The process is divided into two main steps: a reduction step and an oxidation (regeneration) step. acs.org
In the first step, this compound is introduced to a reactor with the oxidized metal oxide. The lattice oxygen from the carrier is used to selectively combust the hydrogen produced during this compound dehydrogenation, shifting the reaction equilibrium and enhancing the conversion of this compound to ethylene. osti.govresearchgate.net This avoids the direct contact of this compound and gaseous oxygen, which can be a safety concern and necessitates costly air separation units in traditional oxidative dehydrogenation (ODH) processes. acs.orgmdpi.com
The choice of oxygen carrier is critical to the process's success. Research has focused on various materials, including manganese, vanadium, and molybdenum oxides, as well as perovskite structures which have a high concentration of oxide vacancies. mdpi.com Promoters such as sodium, tungsten, and lithium carbonate are often added to the base metal oxide to improve activity, selectivity, and stability. osti.govacs.orgresearchgate.net Long-term studies have demonstrated the durability of these redox catalysts, with some maintaining high performance for over 1000 hours of continuous cycling. acs.orgacs.org
Table 1: Performance of Selected Redox Catalysts in this compound CL-ODH
| Catalyst | Temperature (°C) | This compound Conversion (%) | C₂₊ Selectivity (%) | Duration (hours) | Reference |
|---|---|---|---|---|---|
| LSF@10Li₂CO₃ | 735 | 66.7 | ~90 | >1000 | acs.orgacs.org |
| LSF@10Li₂CO₃ | 700 | >60 | - | 1000 | acs.org |
| CaTi₀.₁Mn₀.₉O₃@Na₂MoO₄ | 700 | ~30 | - | - | acs.org |
| MoO₃-Fe₂O₃ | 600 | - | 57-62 | - | mdpi.com |
Note: LSF is La₀.₈Sr₀.₂FeO₃
Membrane Reactors and Integrated Process Designs for Enhanced Efficiency
Membrane reactors represent another key technological advancement for this compound valorization, specifically for this compound dehydrogenation (EDH). nih.gov The core principle of this technology is the in-situ removal of hydrogen (H₂), a byproduct of the dehydrogenation reaction, from the reaction zone. nih.gov According to Le Chatelier's principle, removing a product shifts the thermodynamic equilibrium, driving the reaction forward and allowing for higher this compound conversion at milder operating temperatures than in conventional reactors. acs.org
These reactors integrate the catalytic reaction and separation into a single unit. A catalyst is packed into the reactor, and a selectively permeable membrane, typically with high permeability and selectivity for hydrogen, forms part of the reactor wall. nih.govmsrjournal.com As this compound is converted to ethylene and hydrogen, the hydrogen permeates through the membrane, preventing equilibrium limitations. nih.gov
Commonly studied membranes for this application include dense metallic membranes, such as palladium-silver (Pd-Ag) and palladium-ruthenium (Pd-Ru) alloys, which offer excellent hydrogen selectivity. nih.govmsrjournal.com Dense ceramic membranes are also being explored for their stability at the high temperatures required for the reaction (550–700 °C). acs.org Research has shown that using a Pd-Ag membrane reactor can achieve an this compound conversion of 18%, significantly higher than the equilibrium conversion of 3.5% under the same conditions. nih.gov Similarly, a palladium-ruthenium membrane reactor demonstrated a C₂H₄ formation selectivity of 93–96% and an 86% increase in ethylene yield compared to a conventional reactor. msrjournal.com
To further boost efficiency, membrane reactors can be incorporated into integrated process designs. One such design involves coupling the this compound dehydrogenation reaction with an auxiliary reaction on the permeate side of the membrane. nih.gov For instance, introducing benzene hydrogenation on the other side of the membrane creates a steep hydrogen concentration gradient, which accelerates hydrogen removal from the EDH side. nih.gov This "push-pull" strategy has been shown to dramatically increase this compound conversion to as high as ~99%. nih.gov Such integrated designs not only enhance conversion but can also simplify downstream processing by producing a high-purity hydrogen stream as a valuable byproduct and a more concentrated ethylene stream. msrjournal.com
Table 2: Comparison of this compound Dehydrogenation in Conventional vs. Membrane Reactors
| Reactor Type | Membrane Material | Catalyst | Temperature (K) | This compound Conversion (%) | Ethylene Selectivity (%) | Reference |
|---|---|---|---|---|---|---|
| Membrane Reactor | Pd-Ag | Palladium | 660 | 22.2 | ~100 | nih.gov |
| Membrane Reactor | Pd-Ag on Vycor glass | Palladium | - | 18 | - | nih.gov |
| Conventional Reactor | - | - | - | 3.5 (Equilibrium) | - | nih.gov |
| Membrane Reactor | Pd-Ru foil | Chromia–Alumina (B75360) | 823-923 | - | 93-96 | msrjournal.com |
| Membrane Reactor with Benzene Hydrogenation | Pd-Ag | - | 660 | ~99 | - | nih.gov |
Ethane in Environmental and Astrochemical Contexts
Ethane (B1197151) as a Component of Natural Gas and its Role in Energy Systems
This compound (C₂H₆) is the second-most abundant component of natural gas, following mthis compound (B114726). wikipedia.orgbritannica.com Its concentration in natural gas fields can vary significantly, ranging from less than 1% to over 6% by volume. wikipedia.org While historically often burned along with mthis compound as a fuel, this compound is now predominantly separated from natural gas for its crucial role as a petrochemical feedstock. wikipedia.orgomicsonline.org This separation is most efficiently achieved by liquefying it at cryogenic temperatures, a process that takes advantage of the different boiling points of the various hydrocarbons in the gas mixture. britannica.comfastercapital.com
In the energy sector, this compound serves multiple functions. It is utilized as a clean-burning fuel for power generation in natural gas power plants and for industrial heating processes. fastercapital.comgreenskybio.com When combusted, it releases a significant amount of energy, and compared to other fossil fuels like coal, it produces less carbon dioxide per unit of energy, although it is still a source of greenhouse gas emissions. omicsonline.orggreenskybio.com
The primary industrial use of this compound is as a feedstock for the production of ethylene (B1197577) (C₂H₄) through a process called steam cracking. wikipedia.orgomicsonline.org Ethylene is a fundamental building block for the petrochemical industry, essential for manufacturing a vast array of products, including plastics like polyethylene, resins, and synthetic fibers. fastercapital.comenergyrogue.com The availability of this compound from natural gas processing is a major driver for the petrochemical industry, particularly in regions with abundant shale gas resources. britannica.comfastercapital.com
The composition of commercial natural gas can vary, but it is primarily composed of mthis compound. The table below shows a typical composition.
Typical Composition of Natural Gas
| Component | Typical Analysis (mole %) | Range (mole %) |
|---|---|---|
| Mthis compound | 94.6 | 93.1 - 96.1 |
| This compound | 4.4 | 3.1 - 5.7 |
| Propane (B168953) | 0.2 | 0.09 - 0.2 |
| iso-Butane | 0.01 | trace - 0.02 |
| normal-Butane | 0.01 | trace - 0.03 |
| iso-Pentane | 0.003 | trace - 0.007 |
| normal-Pentane | 0.002 | trace - 0.005 |
| Hexanes plus | 0.002 | trace - 0.004 |
| Nitrogen | 0.4 | 0.3 - 0.45 |
| Carbon Dioxide | 0.3 | 0.19 - 0.51 |
| Oxygen | 0.005 | trace - 0.51 |
| Hydrogen | 0.01 | trace - 0.01 |
Data sourced from Enbridge Gas. enbridgegas.com
Atmospheric Photochemistry of this compound in Planetary Atmospheres (e.g., Gas Giants)
This compound is a significant constituent in the stratospheres of the gas giant planets—Jupiter, Saturn, Uranus, and Neptune. nih.govrsc.org Its presence is a direct result of photochemistry initiated by solar vacuum ultraviolet (VUV) radiation. nih.govrsc.org In these hydrogen-rich atmospheres, the primary carbon-containing molecule is mthis compound (CH₄). geochemsoc.org
The photochemical process begins when VUV photons with wavelengths shorter than 160 nm possess enough energy to photodissociate mthis compound molecules. wikipedia.org This process breaks down mthis compound into a methyl radical (CH₃) and a hydrogen atom. wikipedia.org Two methyl radicals can then combine to form this compound, making it a key disequilibrium product in these upper atmospheres. usra.edu
Once formed, this compound itself is subject to further photochemical reactions. It can be photodissociated by VUV light, contributing to a complex network of hydrocarbon chemistry that also produces other species like acetylene (B1199291) (C₂H₂) and ethylene (C₂H₄). nih.govgeochemsoc.orgusra.edu Research has identified several primary photofragmentation pathways for this compound, yielding products such as CH₂, CH₃, and hydrogen atoms. rsc.orgrsc.org Understanding the balance and interplay between mthis compound, this compound, and acetylene is crucial for modeling the atmospheric dynamics and thermal structure of the gas giants, as this compound and acetylene are important for stratospheric cooling through infrared emission. nih.govrsc.org
Models of giant planet atmospheres must incorporate these photochemical reactions to accurately predict the abundances of various hydrocarbons. nih.govrsc.org Discrepancies between models and observations, such as the this compound/acetylene ratios revealed by the Cassini-Huygens mission at Jupiter, highlight the need for a more complete understanding of this compound photochemistry. nih.govrsc.org
Key Photochemical Reactions in Gas Giant Atmospheres
| Reaction | Description | Significance |
|---|---|---|
| CH₄ + hν → CH₃ + H | Mthis compound Photodissociation | Initiates the formation of more complex hydrocarbons. wikipedia.orgusra.edu |
| CH₃ + CH₃ → C₂H₆ | This compound Formation | Primary pathway for producing this compound in the stratosphere. usra.edu |
| C₂H₆ + hν → Products (e.g., C₂H₂, C₂H₄) | This compound Photodissociation | Contributes to the formation of other hydrocarbons like acetylene and ethylene. nih.govgeochemsoc.org |
hν represents a photon of ultraviolet light.
Trace Gas Sensing of this compound in Environmental Monitoring
The detection of trace amounts of this compound in the atmosphere is a critical tool for environmental monitoring, particularly for identifying and quantifying emissions from fossil fuels. nanoplus.com Since this compound is a key component of natural gas but not typically produced by biogenic processes, its presence can serve as a "fingerprint" to distinguish natural gas leaks from mthis compound produced by sources like landfills or agriculture. gasleaksensors.com
Several advanced spectroscopic techniques have been developed for the highly sensitive and selective detection of this compound. frontiersin.org These methods offer real-time, in-situ measurements, which is a significant advantage over traditional methods like gas chromatography that require sample collection and laboratory analysis. frontiersin.orgacs.org
Tunable Diode Laser Absorption Spectroscopy (TDLAS) is a widely used non-contact method that can achieve high precision, detecting this compound concentrations down to the parts-per-billion (ppb) level. nanoplus.comfrontiersin.org TDLAS systems use a narrow-band laser to scan specific absorption lines of the target gas, ensuring high selectivity. frontiersin.org
Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) is another highly sensitive technique. acs.org In QEPAS, a modulated laser beam is focused onto a quartz tuning fork. acs.org The target gas absorbs the light and generates a pressure wave (the photoacoustic effect), which is detected by the piezoelectric quartz tuning fork. acs.org This method is known for its compactness, robustness, and immunity to environmental noise, making it suitable for field applications. acs.orgmcqinst.com
Other methods include infrared absorption spectroscopy, which can be deployed in portable sensors for rapid and accurate field analysis of gas leaks. gasleaksensors.comlaserfocusworld.com These sensors are often designed to be specific to this compound, filtering out other gases to provide precise measurements within minutes. gasleaksensors.com
Performance of this compound Trace Gas Sensing Technologies
| Technology | Typical Detection Limit | Key Features |
|---|---|---|
| Tunable Diode Laser Absorption Spectroscopy (TDLAS) | ~190 ppbv (0.8s avg. time) | High selectivity and sensitivity, non-contact, real-time. frontiersin.org |
| Wavelength Modulation Spectroscopy (WMS-TDLAS) | ~269 pptv (with long integration) | Very high sensitivity for detecting extremely low concentrations. researchgate.net |
| Quartz-Enhanced Photoacoustic Spectroscopy (QEPAS) | ~18 ppmv (1s avg. time) | Compact, robust, high immunity to environmental noise. mcqinst.com |
| Infrared (IR) Spectroscopy Sensor | 250 ppb (in 50 ppm mthis compound) | Field-portable, rapid results, this compound-specific. gasleaksensors.com |
ppbv: parts-per-billion by volume; pptv: parts-per-trillion by volume; ppmv: parts-per-million by volume.
Astrochemical Relevance of this compound and its Derivatives
This compound and its derivatives are of significant interest in the field of astrochemistry, which studies the chemical reactions that occur in astronomical environments. This compound has been detected in a variety of locations within our solar system and is believed to be a component of the interstellar medium (ISM). wikipedia.orgnasa.gov
Solid this compound ice has been spectroscopically identified on the surfaces of distant bodies like Pluto and other trans-Neptunian objects. wikipedia.orgnasa.gov It is also found in the atmosphere of Saturn's moon Titan and is believed to be a primary constituent, along with mthis compound, of the liquid lakes on its surface. wikipedia.org Furthermore, this compound has been detected in the comae of comets, such as Comet Hyakutake. wikipedia.orgnasa.gov Comets and objects in the Oort cloud are thought to be composed of primordial ices, including water, mthis compound, and this compound, that have been preserved since the formation of the solar system. wikipedia.orgroyalsocietypublishing.org The presence of this compound in these diverse and distant locations suggests it may have been a primordial component of the solar nebula from which the planets formed. wikipedia.org
Laboratory experiments simulating conditions in interstellar space have demonstrated pathways for the formation of this compound and other organic molecules. cosmosmagazine.com In these experiments, frozen films of simple molecules like mthis compound are irradiated with low-energy electrons or ultraviolet photons, simulating the effects of cosmic rays on icy dust grains in dense molecular clouds. cosmosmagazine.comnasa.gov This radiation-driven chemistry can produce small hydrocarbons, including this compound, propylene, and acetylene. cosmosmagazine.com When oxygen is present in the ice mixture, more complex derivatives like ethanol (B145695) and acetic acid can also form. cosmosmagazine.com This suggests that the icy mantles on interstellar dust grains serve as chemical factories, synthesizing the building blocks that may later be incorporated into forming planetary systems. cosmosmagazine.comnasa.gov The study of these processes provides crucial insights into the origin of organic material throughout the universe. cosmosmagazine.com
Q & A
Basic Research Questions
Q. How do researchers measure ethane solubility in complex solvent systems, and what standards ensure data reliability?
- Methodological Answer : this compound solubility is quantified using high-pressure apparatuses and gas-liquid equilibria experiments. Critical assessment protocols involve evaluating experimental conditions (e.g., solvent purity, pressure ranges) and comparing datasets across studies. For example, Hayduk (2012) compiled solubility data for this compound in over 50 solvent systems, emphasizing the need to document material purity, experimental error margins, and calibration of instruments like gas chromatographs . A standardized table for solubility assessment includes:
| Parameter | Criteria for Validity |
|---|---|
| Solvent purity | ≥99.5% (verified via chromatography) |
| Pressure calibration | ±0.1% accuracy (traceable to NIST) |
| Temperature control | ±0.1 K (using certified thermocouples) |
Q. What experimental methods are used to determine this compound’s thermophysical properties under varying conditions?
- Methodological Answer : Thermophysical properties (e.g., viscosity, heat capacity) are derived from equations of state (EOS) calibrated against experimental data. Friend et al. (1991) developed a Helmholtz energy-based EOS for this compound, validated using shock-tube and calorimetry data across 90–500 K and 0.1–100 MPa. Key steps include:
- Using adiabatic calorimetry for heat capacity measurements.
- Cross-verifying with molecular dynamics simulations near critical regions .
Advanced Research Questions
Q. How can machine learning resolve discrepancies in atmospheric this compound emission quantification?
- Methodological Answer : Satellite-based infrared sensors (e.g., Cross-track Infrared Sounder) combined with machine learning (ML) algorithms address observational gaps. Millet et al. (2024) applied ML to interpolate sparse this compound data, revealing U.S. southwestern emissions 7× higher than prior estimates. Methodology includes:
- Training ML models on satellite retrievals and ground-based validation.
- Incorporating spatial-temporal covariates (e.g., fossil fuel activity proxies) .
Q. What methodologies resolve discrepancies between simulated and experimental diffusion coefficients of confined this compound/CO₂ mixtures?
- Methodological Answer : Molecular dynamics (MD) simulations and quasielastic neutron scattering (QENS) are used to study this compound dynamics in nanopores. For silica nanopores, MD simulations show monotonic diffusion reduction with density, contradicting experimental minima near critical density . Proposed resolutions include:
- Refining force fields to account for pore surface heterogeneity.
- Integrating gravimetric adsorption data to validate confinement effects.
Q. How do researchers analyze conflicting data on shale gas’s contribution to rising atmospheric this compound?
- Methodological Answer : Isotopic analysis (δ¹³C of mthis compound) and this compound/mthis compound emission ratios are synthesized to partition biogenic vs. thermogenic sources. Cowern et al. (2024) reconciled discrepancies by:
- Correlating this compound trends with shale production timelines.
- Applying bootstrap trend analysis to this compound time-series data, identifying statistically significant reversals linked to policy changes .
Data Contradiction Analysis
Q. Why do this compound combustion models fail at high this compound concentrations (>25% molar)?
- Methodological Answer : Chemical kinetics mechanisms (e.g., GRI-Mech) underpredict ignition delay times for this compound-rich fuels. Walker (2007) validated models using shock-tube CH* chemiluminescence data, finding divergences >30% at high this compound levels. Mitigation strategies include:
- Re-optimizing rate constants for C₂H₆ + O₂ pathways.
- Incorporating high-pressure flame speed datasets .
Q. How do this compound solubility models account for mthis compound-ethane interactions in brines?
- Methodological Answer : Patel-Teja EOS with Kihara potentials models mthis compound-ethane solubility but fails to predict mthis compound "salting in" with this compound. Mohammadi et al. (2004) proposed revising solvent-solute interaction parameters using high-pressure gravimetry and Raman spectroscopy .
Methodological Tables
Table 1 : Key Parameters for this compound Combustion Model Validation
| Parameter | Experimental Range | Model Error (GRI-Mech) |
|---|---|---|
| Ignition delay (ms) | 1.5–8.2 | ±15% (low C₂H₆), ±35% (high C₂H₆) |
| Flame speed (cm/s) | 25–120 | ±10% (mthis compound), ±25% (this compound) |
Table 2 : Recommended Solvent Systems for this compound Adsorption Studies
| Adsorbent | This compound Capacity (wt%) | Conditions (T, P) |
|---|---|---|
| 4A Zeolite | 1.12 | 298 K, 1 bar |
| MOF-74 | 8.3 | 273 K, 10 bar |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
